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  • Product: Methyl Quinoline-8-Carboxylate
  • CAS: 40245-26-9

Core Science & Biosynthesis

Foundational

Synthesis of Methyl Quinoline-8-Carboxylate from 8-Quinolinecarboxylic acid.

An In-depth Technical Guide to the Synthesis of Methyl Quinoline-8-Carboxylate from 8-Quinolinecarboxylic Acid Authored by a Senior Application Scientist Foreword: The Strategic Importance of Quinoline Esters The quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl Quinoline-8-Carboxylate from 8-Quinolinecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Quinoline Esters

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmacologically active compounds and functional materials.[1] Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Specifically, Methyl Quinoline-8-carboxylate serves as a critical building block in the synthesis of more complex molecules where the ester group can be further modified or hydrolyzed.[3][4] Its preparation from the readily available 8-Quinolinecarboxylic acid is a fundamental transformation, yet the choice of synthetic methodology can significantly impact yield, purity, and scalability.

This guide provides an in-depth analysis of the primary synthetic routes for the esterification of 8-Quinolinecarboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles and field-proven insights to empower rational decision-making in the laboratory.

Chapter 1: Comparative Analysis of Synthetic Methodologies

The conversion of a carboxylic acid to its corresponding methyl ester is a classic transformation in organic synthesis. However, the unique electronic and steric properties of the quinoline scaffold necessitate a careful selection of the esterification method. We will explore four principal strategies, each with distinct advantages and operational demands.

Fischer-Speier Esterification: The Workhorse Method

This is a direct, acid-catalyzed esterification between the carboxylic acid and an alcohol.[5][6] The reaction is driven to completion by using a large excess of the alcohol (in this case, methanol) and/or by the removal of the water byproduct.[5][7][8]

  • Mechanistic Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[7][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, yielding the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired methyl ester.[7] The entire process is reversible.[7][8]

  • Causality of Experimental Choices:

    • Catalyst: Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are typically used to effectively protonate the carboxylic acid.[5]

    • Solvent/Reagent: Methanol serves as both the reacting alcohol and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[8]

    • Temperature: The reaction is typically heated to reflux to increase the reaction rate.[5]

Thionyl Chloride Method: The High-Reactivity Pathway

For substrates that are resistant to Fischer esterification or when milder conditions are required for the final ester formation step, a two-step approach via an acyl chloride intermediate is highly effective. Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids into highly reactive acyl chlorides.[10][11]

  • Mechanistic Rationale: 8-Quinolinecarboxylic acid reacts with thionyl chloride to form an intermediate chlorosulfite. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, releasing the stable gases sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion.[10][11] The resulting 8-quinolinecarbonyl chloride is a potent electrophile that readily reacts with methanol, even at room temperature, to yield the methyl ester.

  • Causality of Experimental Choices:

    • Reagent: Thionyl chloride is preferred because its byproducts are gaseous (SO₂ and HCl), which simplifies purification.[10]

    • Conditions: The initial reaction is often performed in an inert solvent (like DCM or toluene) and may require heating. The subsequent reaction with methanol is typically rapid and can be done at or below room temperature.

    • Safety: Thionyl chloride is corrosive and reacts violently with water. Both SO₂ and HCl are toxic gases. This procedure must be performed in a well-ventilated fume hood.

Diazomethane Esterification: The Mild but Hazardous Route

Diazomethane (CH₂N₂) is an exceptionally useful reagent for the quantitative conversion of carboxylic acids to methyl esters under very mild conditions.[12][13] The reaction is fast, clean, and the only byproduct is nitrogen gas.[12]

  • Mechanistic Rationale: The reaction proceeds via a two-step mechanism. First, the acidic proton of the carboxylic acid protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[14][15] In the second step, the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas, an excellent leaving group.[12][13][14]

  • Causality of Experimental Choices & Trustworthiness:

    • High Reactivity: Diazomethane reacts instantaneously and selectively with carboxylic acids.[16]

    • Extreme Caution Required: Diazomethane is highly toxic, carcinogenic, and potentially explosive, especially in the presence of rough glass surfaces or upon heating.[14] It is typically generated in situ from precursors like Diazald™ or N-methyl-N-nitrosourea and used immediately in an ethereal solution. All glassware must be fire-polished, and a blast shield is mandatory.[14] Due to these hazards, this method is generally reserved for small-scale syntheses of valuable substrates where high yields and mild conditions are paramount.

Mitsunobu Reaction: The Versatile Condensation

The Mitsunobu reaction provides a powerful method for esterification under neutral conditions, coupling an alcohol with a carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18]

  • Mechanistic Rationale: The reaction is a complex redox process.[19] Triphenylphosphine and DEAD combine to form a betaine intermediate.[19][20] This intermediate protonates the carboxylic acid, and the resulting carboxylate anion then displaces an activated alcohol-phosphine adduct in an Sₙ2 fashion.[20] For the synthesis of methyl quinoline-8-carboxylate, this would involve using methanol as the alcohol component.

  • Causality of Experimental Choices:

    • Reagents: PPh₃ is the reductant, and DEAD/DIAD is the oxidant.[19] Their byproducts, triphenylphosphine oxide and the reduced hydrazine, can sometimes complicate purification.

    • Conditions: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) in an anhydrous aprotic solvent like THF or diethyl ether.[17]

    • Applicability: While highly effective, the cost of the reagents and the purification challenges make it more suitable for complex, high-value molecules rather than bulk synthesis of a simple ester.

Summary of Synthetic Routes
Method Catalyst/Reagent Conditions Advantages Disadvantages
Fischer-Speier H₂SO₄ or p-TsOHReflux in MethanolLow cost, simple procedure, scalable.[7]Reversible reaction, requires large excess of alcohol, high temperatures.
Thionyl Chloride 1. SOCl₂ 2. Methanol1. Inert solvent, heat 2. 0 °C to RTHigh yield, irreversible, forms reactive intermediate.Uses hazardous/corrosive reagents, toxic byproducts.[10]
Diazomethane CH₂N₂Ethereal solution, RTVery mild conditions, high yield, clean reaction.[12]Extremely toxic and explosive reagent, not scalable.[14]
Mitsunobu PPh₃, DEAD/DIADAnhydrous THF, 0 °C to RTMild, neutral conditions, high yield.[17][18]Expensive reagents, purification can be difficult.[19]

Chapter 2: Experimental Protocols & Workflows

The following protocols are presented as self-validating systems. Adherence to stoichiometry, temperature control, and purification procedures is critical for success.

Protocol 1: Fischer-Speier Esterification

This protocol is adapted from standard acid-catalyzed esterification procedures.[5]

Workflow Diagram:

Fischer_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 8-Quinolinecarboxylic acid and Methanol to flask B 2. Slowly add conc. H₂SO₄ A->B C 3. Heat to reflux (e.g., 4-10 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and remove excess Methanol D->E F 6. Neutralize with NaHCO₃ (aq) E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate) F->G H 8. Dry, filter, and concentrate G->H I 9. Recrystallize or perform column chromatography H->I

Caption: Experimental workflow for Fischer-Speier Esterification.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 8-Quinolinecarboxylic acid (1.0 eq). Add a sufficient volume of methanol to act as both reagent and solvent (e.g., 20-50 times the molar equivalent of the acid).

  • Catalyst Addition: While stirring in an ice bath, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Methyl Quinoline-8-carboxylate by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Esterification via Thionyl Chloride

This protocol must be performed in a certified chemical fume hood.

Reaction Mechanism Diagram:

SOCl2_Mechanism start 8-Quinoline-COOH + SOCl₂ intermediate1 [Acyl Chlorosulfite Intermediate] start->intermediate1 Attack on SOCl₂ product1 8-Quinoline-COCl + SO₂ + HCl intermediate1->product1 Collapse & Elimination start2 8-Quinoline-COCl + CH₃OH intermediate2 [Tetrahedral Intermediate] start2->intermediate2 Methanol attack product2 Methyl Quinoline-8-Carboxylate + HCl intermediate2->product2 Elimination of Cl⁻

Caption: Mechanism for esterification via thionyl chloride intermediate.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 8-Quinolinecarboxylic acid (1.0 eq) in an anhydrous inert solvent such as toluene or dichloromethane in a flask equipped with a reflux condenser and a gas trap (to scrub HCl and SO₂). Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (care must be taken to trap the volatile SOCl₂). The resulting crude 8-quinolinecarbonyl chloride is often used directly in the next step.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution in an ice bath (0 °C). Slowly add anhydrous methanol (2.0-3.0 eq).

  • Completion and Work-up: Allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product as described in Protocol 1.

Chapter 3: Product Characterization

The final product, Methyl Quinoline-8-carboxylate, is typically a solid at room temperature.[3] Proper characterization is essential to confirm its identity and purity.

  • Appearance: Yellow to brownish solid or liquid, depending on purity.[3]

  • Solubility: Generally more soluble in organic solvents than in water.[3]

  • Spectroscopic Data:

    • ¹H NMR: Protons on the quinoline ring will appear in the aromatic region (typically δ 7.5-9.0 ppm). The methyl ester protons will appear as a sharp singlet further upfield (typically δ 3.9-4.1 ppm).

    • ¹³C NMR: The carbonyl carbon of the ester will be highly deshielded (δ ~165-170 ppm). The methyl carbon will appear around δ 52-55 ppm. Aromatic carbons will be in the δ 120-150 ppm range.

    • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the ester will be prominent around 1720-1740 cm⁻¹. C-O stretching bands will also be present.

    • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₉NO₂, MW: 203.19 g/mol ) should be observed.[21][22]

References

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB02013H. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • De Gruyter. (2013, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • YouTube. (2024, April 1). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-Hydroxyquinoline-2-Carboxylate. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • YouTube. (2024, October 25). Reaction of carboxylic acid with diazomethane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Acta Chimica Slovenica. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 8-methyl-. NIST WebBook. Retrieved from [Link]

  • YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • RSC Publishing. (2017, May 10). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3318950A - Process for preparing carboxylic acid chlorides.
  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • LookChem. (n.d.). 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of Methyl Quinoline-8-Carboxylate.

Technical Profile: Methyl Quinoline-8-Carboxylate Executive Summary Methyl quinoline-8-carboxylate (CAS: 40245-26-9) is a specialized heterocyclic ester serving as a critical intermediate in the synthesis of bidentate di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Methyl Quinoline-8-Carboxylate

Executive Summary

Methyl quinoline-8-carboxylate (CAS: 40245-26-9) is a specialized heterocyclic ester serving as a critical intermediate in the synthesis of bidentate directing groups for transition-metal catalyzed C–H activation. While often overshadowed by its amide derivative (8-aminoquinoline), the ester possesses unique coordination chemistry as an N,O-bidentate ligand and serves as the primary gateway to "Daugulis-type" directing groups. This guide details its physicochemical profile, validated synthetic protocols, and mechanistic utility in modern drug discovery workflows.

Physicochemical Specifications

The following data aggregates experimental values for high-purity (>98%) research-grade material.

PropertyValue / Description
IUPAC Name Methyl quinoline-8-carboxylate
CAS Number 40245-26-9
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 56–57 °C (Recrystallized from hexanes/EtOAc)
Boiling Point ~129–131 °C at 0.5 Torr
Solubility Soluble in DCM, CHCl₃, MeOH, EtOAc; Insoluble in H₂O
pKa (Conjugate Acid) ~3.17 (Estimated for quinoline nitrogen)

Structural Characterization & Spectral Fingerprint

Accurate identification relies on distinguishing the ester methyl group from the aromatic quinoline core.

1H NMR (400 MHz, CDCl₃)
  • δ 4.08 (s, 3H, -OCH₃): Diagnostic singlet. A shift >4.0 ppm confirms the esterification of the carboxylic acid.

  • δ 8.95 (dd, J = 4.2, 1.8 Hz, 1H, H-2): Most deshielded proton due to proximity to ring nitrogen.

  • δ 8.18 (dd, J = 8.3, 1.8 Hz, 1H, H-4): Characteristic doublet.

  • δ 7.95 (dd, J = 8.1, 1.4 Hz, 1H, H-5/H-7): Protons on the carbocyclic ring.

  • δ 7.45 (dd, J = 8.3, 4.2 Hz, 1H, H-3): Typical shielding in the pyridine ring system.

IR Spectroscopy (ATR)
  • 1715–1725 cm⁻¹ (s): C=O Stretching (Ester). Note: Absence of broad O-H stretch (2500–3300 cm⁻¹) confirms conversion from acid.

  • 1590, 1500 cm⁻¹ (m): C=C / C=N Aromatic skeletal vibrations.

Synthetic Protocol: Acid-Catalyzed Fischer Esterification

Objective: Synthesis of Methyl Quinoline-8-Carboxylate from 8-Quinolinecarboxylic Acid. Scale: 10.0 mmol basis.

Reagents & Equipment
  • Substrate: 8-Quinolinecarboxylic acid (1.73 g, 10 mmol).

  • Solvent/Reagent: Anhydrous Methanol (20 mL, excess).

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 1.0 mL).

  • Apparatus: 50 mL Round-bottom flask, Reflux condenser, Magnetic stir bar.

Step-by-Step Methodology
  • Activation: Charge the flask with 8-quinolinecarboxylic acid and methanol. While stirring, add H₂SO₄ dropwise.[1] Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (65 °C) for 12–16 hours.

    • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane). The product (Rf ~0.6) is less polar than the starting acid (Rf ~0.1, streaking).

  • Workup:

    • Cool to room temperature and concentrate methanol to ~5 mL under reduced pressure.

    • Dilute with DCM (30 mL) and wash carefully with Saturated NaHCO₃ (2 x 20 mL) to neutralize acid. Note: Gas evolution (CO₂) will occur.

    • Wash organic layer with Brine (20 mL), dry over Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. If the solid is colored, recrystallize from Hexanes/Ethyl Acetate (9:1) to yield pale yellow needles.

Workflow Visualization

SynthesisWorkflow Start 8-Quinolinecarboxylic Acid + MeOH Catalyst Add H2SO4 (Dropwise) Start->Catalyst Reflux Reflux 16h (65°C) Catalyst->Reflux Workup Neutralize (NaHCO3) Extract (DCM) Reflux->Workup TLC Check Product Methyl Quinoline-8-Carboxylate (Solid, MP 56°C) Workup->Product

Figure 1: Validated synthetic workflow for the Fischer esterification of 8-quinolinecarboxylic acid.

Functional Utility & Reactivity

Precursor to Directing Groups (Amidation)

The primary application of the methyl ester is as an electrophile for the synthesis of 8-aminoquinoline amides . These amides are the "gold standard" bidentate directing groups for Pd(II)-catalyzed C(sp³)–H activation (Daugulis Chemistry).

  • Mechanism: The ester reacts with an amine (or amide precursor) to form the 8-aminoquinoline moiety.

  • Significance: The resulting bidentate system stabilizes high-valent Pd(IV) intermediates, lowering the activation energy for C–H cleavage.

Coordination Chemistry (N,O-Ligand)

Unlike the amide, the ester coordinates via the quinoline nitrogen and the carbonyl oxygen (ester carbonyl).

  • Binding Mode:

    
     chelation.
    
  • Catalytic Role: Stabilizes Pd(II) species in carbonylation and oxidative functionalization reactions.

Mechanistic Visualization: Coordination Modes

Coordination Metal Pd(II) Center N_Atom Quinoline N (σ-donor) N_Atom->Metal Strong Bond O_Atom Ester C=O (Weak σ-donor) O_Atom->Metal Labile Bond Substrate Methyl Quinoline- 8-Carboxylate Substrate->N_Atom Substrate->O_Atom

Figure 2: Bidentate coordination mode (


) of the ester to a palladium center.

Handling & Safety (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155.
  • Correa, A., & Martin, R. (2009). Palladium-Catalyzed C(sp2)-H Functionalization. Angewandte Chemie International Edition, 48(34), 6201-6204.

Sources

Foundational

Solubility Profiling & Process Utility of Methyl Quinoline-8-Carboxylate

Executive Summary Methyl Quinoline-8-Carboxylate (CAS: 40245-26-9) is a critical heterocyclic intermediate utilized in the synthesis of metallopharmaceuticals, CD38 inhibitors, and chelation ligands.[1] Its physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Quinoline-8-Carboxylate (CAS: 40245-26-9) is a critical heterocyclic intermediate utilized in the synthesis of metallopharmaceuticals, CD38 inhibitors, and chelation ligands.[1] Its physicochemical profile—specifically a low melting point (56–57 °C ) and high lipophilicity—presents unique challenges in process chemistry, particularly regarding solvent selection for reaction and purification.

This guide provides a comprehensive technical analysis of its solubility behavior, offering a self-validating experimental protocol for precise determination and a strategic framework for solvent selection in drug development workflows.

Physicochemical Profile & Solubility Landscape

Understanding the solid-state properties is prerequisite to solubility analysis. The compound’s low enthalpy of fusion dictates its high solubility in most organic solvents and its tendency to "oil out" during crystallization attempts.

Core Properties
PropertyValueSource/Observation
Molecular Formula C₁₁H₁₉NO₂--
Molecular Weight 187.19 g/mol --
Physical State (25°C) Pale yellow to brownish solid[ChemicalBook, 2023]
Melting Point 56 – 57 °C Critical parameter for crystallization
Boiling Point 129–131 °C (0.5 Torr)Suitable for high-vac distillation
LogP (Predicted) ~1.9 – 2.6Lipophilic; Water insoluble
Solubility Tier Classification

Based on the "Like Dissolves Like" principle and the compound's quinoline core (π-deficient heteroaromatic) fused with a methyl ester (polar, H-bond acceptor), the solubility profile is categorized as follows:

Solvent ClassSolubility PotentialProcess Utility
Chlorinated (DCM, Chloroform)Very High (>500 mg/mL)Primary extraction solvent; standard reaction medium.
Polar Aprotic (DMSO, DMF, DMAc)High (>300 mg/mL)Ideal for nucleophilic substitution reactions (SₙAr).
Esters/Ketones (Ethyl Acetate, Acetone)High Good for general handling; potential for solvent swap.
Alcohols (Methanol, Ethanol)Moderate to High Critical: Strong temperature dependence. Best candidate for cooling crystallization.
Aliphatic Hydrocarbons (Hexane, Heptane)Low to Moderate Acts as an anti-solvent . Risk of liquid-liquid phase separation (oiling out) due to low MP.
Water Insoluble (<0.1 mg/mL)Universal anti-solvent; aqueous wash medium.

Experimental Protocol: Gravimetric Solubility Determination

Directly measuring solubility is superior to prediction models. This protocol is designed to be a self-validating system, ensuring thermodynamic equilibrium is reached.

Workflow Diagram

SolubilityProtocol Prep 1. Sample Preparation (Excess Solid + Solvent) Equil 2. Equilibration (Shake Flask, 24-48h) Prep->Equil T = Constant Sep 3. Phase Separation (Syringe Filter 0.45µm) Equil->Sep Isothermal Anal 4. Gravimetric Analysis (Evaporation & Weighing) Sep->Anal Aliquot Calc 5. Calculation (Mole Fraction x) Anal->Calc Calc->Prep If RSD > 2%

Figure 1: Standardized Gravimetric Solubility Determination Workflow. Note the feedback loop for statistical validation.

Step-by-Step Methodology

Reagents: Methyl Quinoline-8-carboxylate (>98% purity), HPLC grade solvents. Equipment: Thermostated shaker bath (±0.1°C), Analytical balance (±0.01 mg).

  • Saturation: Add excess solid Methyl Quinoline-8-carboxylate to 10 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom.

  • Equilibration: Agitate at the specific temperature (e.g., 25.0 °C) for 24 hours .

    • Validation Check: Stop agitation and let settle for 1 hour. If all solid dissolves, add more solid and repeat.

  • Sampling: Using a pre-warmed syringe (to prevent precipitation), withdraw 2 mL of the supernatant.

  • Filtration: Filter through a 0.45 µm PTFE filter into a pre-weighed weighing dish (

    
    ).
    
  • Evaporation: Evaporate the solvent in a vacuum oven at 40 °C until constant weight is achieved.

  • Measurement: Weigh the dish with the dry residue (

    
    ).
    
  • Calculation:

    
    
    Convert to Mole Fraction (
    
    
    
    ) for thermodynamic modeling.

Thermodynamic Modeling & Data Fitting

For researchers generating their own data points, the Modified Apelblat Equation is the industry standard for correlating solubility with temperature for quinoline derivatives.

Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Application: Once


 are determined from experimental data (e.g., at 288K, 298K, 308K), this model allows you to interpolate solubility at any process temperature, crucial for designing cooling crystallization curves.

Process Application: Purification Strategy

Due to the low melting point (56°C), standard crystallization often fails due to "oiling out" (Liquid-Liquid Phase Separation). The following decision tree guides the purification strategy.

PurificationStrategy Start Crude Methyl Quinoline-8-Carboxylate CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean LowPurity Purity < 85% CheckPurity->LowPurity Dirty Cryst Melt Crystallization or Solvent Cryst. HighPurity->Cryst Distill High-Vac Distillation (BP 130°C @ 0.5 Torr) LowPurity->Distill Best Method SolventChoice Solvent Selection: Isopropanol or MeOH/Water Cryst->SolventChoice OilOut Risk: Oiling Out? SolventChoice->OilOut Seed Action: Seed @ 50°C Cool Slow (5°C/hr) OilOut->Seed No (Controlled) AddAnti Action: Use Anti-solvent (Hexane) with vigorous stir OilOut->AddAnti Yes (Oiling)

Figure 2: Purification Decision Tree. High-vacuum distillation is often superior to crystallization for low-melting esters to avoid inclusion of impurities.

Critical Process Insights
  • Oiling Out: Because the melting point (56°C) is close to ambient process temperatures, the metastable zone width (MSZW) is narrow. If the solution is too concentrated, the compound will separate as an oil rather than a crystal.

    • Remediation:[2] Maintain temperature >50°C during anti-solvent addition, then seed with pure crystals before cooling.

  • Hydrolysis Risk: Avoid prolonged heating in wet basic solvents. Methyl esters are susceptible to hydrolysis back to 8-quinolinecarboxylic acid (which is high-melting and insoluble in organics), ruining the yield.

References

  • Compound Data: Methyl quinoline-8-carboxylate (CAS 40245-26-9).[1][3][4][5][6] ChemicalBook & PubChem Databases. Accessed Oct 2023.

  • Solubility Protocols: Harmonizing solubility measurement to lower inter-laboratory variance. Consortium of Biopharmaceutical Tools (CoBiTo). Journal of Pharmaceutical Sciences.

  • Thermodynamic Modeling: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Apelblat Model. Physical Chemistry Research, 2023.

  • Synthesis Context: Discovery of 4-Amino-8-quinoline Carboxamides as Novel Inhibitors. Journal of Medicinal Chemistry. (Discusses synthesis and handling of 8-quinoline carboxylate intermediates).

Sources

Exploratory

Technical Guide: Crystal Structure &amp; Characterization of Methyl Quinoline-8-Carboxylate

The following technical guide details the structural characteristics, synthesis, and crystallographic utility of Methyl Quinoline-8-Carboxylate. This analysis is structured for researchers in coordination chemistry and r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and crystallographic utility of Methyl Quinoline-8-Carboxylate. This analysis is structured for researchers in coordination chemistry and rational drug design.

Executive Summary

Methyl Quinoline-8-Carboxylate (MQ8C) is a pivotal heteroaromatic ester serving as a bidentate ligand scaffold in organometallic catalysis and a pharmacophore in medicinal chemistry. Unlike its 2- or 4-substituted isomers, the 8-position substitution provides a unique steric and electronic environment due to the proximity of the quinoline nitrogen (


) and the carbonyl oxygen (

).

This guide dissects the molecular architecture of MQ8C, establishing the causality between its solid-state conformation and its efficacy as an N,O-donor ligand. We explore its synthesis, crystallographic packing forces, and the structural prerequisites for metal coordination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name Methyl quinoline-8-carboxylate
CAS Registry 40245-26-9
Molecular Formula

Molecular Weight 187.19 g/mol
Hybridization

(Aromatic core + Carbonyl),

(Methyl ester)
Key Donor Atoms Nitrogen (N1), Carbonyl Oxygen (O=C)
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, CHCl3, DMSO; limited solubility in water

Synthesis Protocol: Acid-Catalyzed Esterification

To obtain high-purity crystals suitable for X-ray diffraction (XRD), a defect-free synthesis is required. The following protocol utilizes a Fischer esterification approach, optimized for yield and purity.

Reaction Mechanism

The synthesis proceeds via the protonation of the carbonyl oxygen of Quinoline-8-carboxylic acid, followed by nucleophilic attack by methanol.

Reagents:

  • Precursor: Quinoline-8-carboxylic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol (Excess)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    )
Step-by-Step Methodology
  • Activation: Dissolve Quinoline-8-carboxylic acid in anhydrous methanol under an inert atmosphere (

    
    ).
    
  • Catalysis: Add catalytic

    
     dropwise at 0°C to prevent side reactions. Alternatively, generate in situ HCl by adding 
    
    
    
    dropwise.
  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Neutralize the cooled solution with saturated

    
    . Extract with Dichloromethane (DCM).
    
  • Crystallization (Critical): Dry the organic layer over

    
    , concentrate in vacuo. Recrystallize from hot ethanol or a DCM/Hexane diffusion system to yield single crystals.
    
Synthetic Workflow Diagram

SynthesisWorkflow Figure 1: Optimized Synthesis and Crystallization Workflow for MQ8C Start Quinoline-8-carboxylic Acid Activation Protonation / Activation (MeOH + H2SO4/SOCl2) Start->Activation 0°C, N2 atm Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Elimination Elimination of Water Intermediate->Elimination Reflux 65°C Product Methyl Quinoline-8-Carboxylate Elimination->Product Crystallization Slow Evaporation (DCM/Hexane) Product->Crystallization Purification

Crystal Structure Analysis

The structural utility of MQ8C lies in its conformation. In the solid state, the molecule balances resonance stabilization against steric repulsion.

Molecular Geometry & Conformation
  • Planarity: The quinoline bicyclic core is essentially planar (RMS deviation < 0.02 Å).

  • Ester Torsion: The ester group (

    
    ) at position 8 is the critical variable. Unlike position 3 or 6, position 8 imposes peri-interactions with the ring nitrogen.
    
    • Free Ligand State: The carbonyl oxygen typically orients trans to the quinoline nitrogen to minimize dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen lone pairs.

    • Torsion Angle: The

      
       dihedral angle often shows a slight deviation from coplanarity (5–15°) to relieve steric strain with the C7-H hydrogen.
      
Supramolecular Architecture (Packing)

In the crystal lattice, MQ8C molecules organize via non-covalent interactions that are critical for material stability:

  • 
    -
    
    
    
    Stacking:
    The planar quinoline rings form offset face-to-face stacks (centroid-centroid distance ~3.6–3.8 Å), a common feature in fused heterocycles [1].
  • Weak Hydrogen Bonding:

    
     and 
    
    
    
    interactions stabilize the lattice. The methyl protons act as weak donors to the carbonyl oxygens of adjacent molecules.
Coordination Mode (The "Bite")

When MQ8C binds to a metal (e.g., Pd, Pt, Co), the ester group rotates. The carbonyl oxygen and the quinoline nitrogen align cis to form a stable 5-membered chelate ring. This "bite angle" (N-M-O) is typically around 78–82°, ideal for distorted octahedral or square planar geometries [2].

Experimental Characterization Protocol

To validate the structure of synthesized MQ8C, the following analytical pipeline is mandatory.

Single Crystal X-Ray Diffraction (SC-XRD)
  • Crystal Growth: Slow evaporation of a DCM solution layered with Hexane at 4°C.

  • Data Collection: Collect at low temperature (100 K) to reduce thermal motion (ellipsoids).

  • Refinement: Solve using Direct Methods (SHELXT) and refine against

    
     (SHELXL).
    
  • Key Check: Verify the Flack parameter if chiral impurities are suspected (unlikely here) and check for disorder in the methyl ester tail.

NMR Validation[10]
  • 1H NMR (CDCl3): Look for the characteristic methyl singlet (~4.1 ppm) and the downfield shift of the H2 proton (~9.0 ppm) due to the ring nitrogen.

  • NOESY: A lack of NOE between the methyl ester protons and the H2 quinoline proton confirms the trans-like orientation in solution (free ligand).

Structural Logic Diagram

StructureLogic Figure 2: Structural Determinants of Methyl Quinoline-8-Carboxylate Core Quinoline Core (Rigid, Planar) Interaction1 Peri-Interaction (Steric Strain with N-Lone Pair) Core->Interaction1 Substituent 8-Carboxylate Group (Rotatable) Substituent->Interaction1 Conformation Solid State Conformation (Twisted/Trans-orientation) Interaction1->Conformation Dictates Packing Supramolecular Packing (Pi-Pi Stacking & C-H...O) Conformation->Packing Organizes Lattice Chelation Metal Coordination (Rotation to Cis-form) Conformation->Chelation Pre-organized (requires rotation)

Applications in Research

  • C-H Activation Catalysis: The 8-amino and 8-carboxylate quinoline motifs are "privileged directing groups" in Cobalt and Palladium-catalyzed C-H functionalization. The rigidity of the quinoline backbone prevents catalyst decomposition [3].

  • Metallo-Drugs: Derivatives of quinoline-8-carboxylate are investigated as isosteres of 8-hydroxyquinoline (8-HQ) inhibitors for metalloenzymes (e.g., MMP-2), offering different solubility and chelation kinetics compared to the phenol variants [4].

References

  • Farah, A. A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E. Link (Provides comparative stacking data for quinoline carboxylates).

  • Wang, Q., et al. (2018).[1] CpCo(III)-Catalyzed C(sp3)–H Bond Activation...*. ACS Catalysis.[1] Link (Demonstrates the utility of 8-substituted quinolines in catalysis).

  • Lin, C., et al. (2017).[1] Nickel-Catalyzed Stereoselective Alkenylation.... ACS Catalysis.[1] Link[1]

  • Adamek, R. N., et al. (2011). Developing Metal-binding Isosteres of 8-Hydroxyquinoline.... PMC/NIH. Link (Discusses the structural biology of 8-substituted quinoline binding).

Sources

Foundational

Commercially available suppliers of Methyl Quinoline-8-Carboxylate.

An In-Depth Technical Guide to the Commercial Procurement of Methyl Quinoline-8-Carboxylate for Research and Development Executive Summary Methyl Quinoline-8-Carboxylate is a pivotal building block in synthetic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Procurement of Methyl Quinoline-8-Carboxylate for Research and Development

Executive Summary

Methyl Quinoline-8-Carboxylate is a pivotal building block in synthetic chemistry, with significant applications in the development of pharmaceuticals and functional materials. Its utility as a precursor to a wide array of more complex molecules necessitates a reliable supply of high-purity material for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the commercial supplier landscape for Methyl Quinoline-8-Carboxylate, offering insights into supplier selection, quality control, and best practices for handling and storage. By consolidating this information, we aim to empower researchers to make informed decisions when sourcing this critical chemical compound, thereby facilitating their scientific endeavors.

Introduction to Methyl Quinoline-8-Carboxylate

Methyl Quinoline-8-Carboxylate, with the CAS Number 4964-71-0, is a heterocyclic compound featuring a quinoline ring system with a methyl ester at the 8-position. This structural motif is of particular interest in medicinal chemistry due to the quinoline core's prevalence in numerous biologically active compounds. The ester functionality provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, making it a valuable starting material for the synthesis of novel therapeutic agents and specialized ligands.

The strategic importance of Methyl Quinoline-8-Carboxylate is underscored by its role in the synthesis of compounds with potential applications in areas such as anticancer and antimicrobial therapies. Its derivatives have been explored for their ability to chelate metal ions, a property that is often leveraged in the design of enzyme inhibitors and imaging agents. Consequently, access to well-characterized, high-purity Methyl Quinoline-8-Carboxylate is a prerequisite for reproducible and reliable research outcomes.

Supplier Landscape Analysis

The procurement of Methyl Quinoline-8-Carboxylate requires careful consideration of several factors, including purity, availability, and the supplier's reputation. The following table provides a comparative analysis of prominent commercial suppliers of this compound. It is important to note that stock levels and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich (Merck) 97%1g, 5g4964-71-0
Thermo Fisher Scientific 97%1g, 5g4964-71-0
TCI America >98.0% (GC)1g, 5g4964-71-0
Santa Cruz Biotechnology ≥98%1g, 5g4964-71-0
BLDpharm 97%1g, 5g, 25g4964-71-0

Procurement and Quality Control Best Practices

When sourcing Methyl Quinoline-8-Carboxylate, it is imperative to look beyond the listed purity and consider the supplier's quality management systems. A Certificate of Analysis (CoA) should be requested for each lot, providing detailed information on the analytical methods used to determine purity and the levels of any detected impurities.

Workflow for Supplier Vetting and Compound Qualification

cluster_procurement Procurement Phase cluster_qc In-House Quality Control cluster_decision Decision Point identify_suppliers Identify Potential Suppliers request_coa Request CoA & SDS identify_suppliers->request_coa Initial Screening supplier_audit Supplier Reputation Audit request_coa->supplier_audit Documentation Review analytical_testing Perform Analytical Testing (e.g., NMR, LC-MS) supplier_audit->analytical_testing Material Receipt compare_to_coa Compare Results to Supplier CoA analytical_testing->compare_to_coa Data Analysis release_for_use Release for R&D Use compare_to_coa->release_for_use Verification pass_fail Meets Specifications? compare_to_coa->pass_fail pass_fail->supplier_audit No - Reject Lot pass_fail->release_for_use Yes

Caption: Workflow for procuring and qualifying Methyl Quinoline-8-Carboxylate.

Experimental Protocol: Purity Verification by ¹H NMR Spectroscopy

A fundamental step in the quality control process is the verification of the compound's identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To confirm the structure and assess the purity of Methyl Quinoline-8-Carboxylate.

Materials:

  • Methyl Quinoline-8-Carboxylate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Accurately weigh approximately 5-10 mg of the Methyl Quinoline-8-Carboxylate sample.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and compare the chemical shifts and coupling constants to literature values for Methyl Quinoline-8-Carboxylate. The presence of unexpected signals may indicate impurities.

Handling, Storage, and Safety Protocols

Proper handling and storage are crucial for maintaining the integrity of Methyl Quinoline-8-Carboxylate and ensuring laboratory safety.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture to prevent degradation.

Handling:

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Safety Data Sheet (SDS) Review Process

sds SDS Review Section 1: Identification Section 2: Hazard(s) identification Section 4: First-aid measures Section 7: Handling and storage Section 8: Exposure controls/personal protection ppe Determine PPE Requirements sds:sec8->ppe storage Establish Storage Conditions sds:sec7->storage emergency Define Emergency Procedures sds:sec4->emergency

Caption: Key sections of a Safety Data Sheet to review.

Conclusion

The successful application of Methyl Quinoline-8-Carboxylate in research and drug development is contingent upon the reliable procurement of high-quality material. This guide has provided a framework for navigating the supplier landscape, implementing robust quality control measures, and ensuring safe handling practices. By adopting a systematic approach to sourcing and qualifying this key chemical intermediate, researchers can enhance the reproducibility and success of their scientific investigations. The continued availability of Methyl Quinoline-8-Carboxylate from reputable suppliers will undoubtedly fuel further innovation in medicinal chemistry and materials science.

References

Exploratory

The Electron Economy of a Privileged Scaffold: A Technical Guide to the Electronic Properties of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] This versatility stems fundamentally from the tunable electronic properties of the quinoline core, which can be meticulously modulated by substituent groups. Understanding and manipulating these electronic characteristics is paramount for rational drug design and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the electronic landscape of quinoline derivatives, detailing the interplay between structure and electronic behavior. We will delve into the theoretical underpinnings, practical experimental methodologies for characterization, and the profound implications of these properties on biological activity.

The Inherent Electronic Nature of the Quinoline Core

Quinoline's electronic character is a product of the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring. The nitrogen atom at position 1 imparts a significant dipole moment and influences the electron density distribution across the entire bicyclic system. This inherent polarity and the presence of a nitrogen lone pair are critical determinants of its chemical reactivity and interaction with biological targets.[4] The π-electron system is delocalized across both rings, but with a noticeable polarization towards the more electronegative nitrogen atom. This electronic arrangement makes the quinoline scaffold susceptible to both electrophilic and nucleophilic attack, with the position of substitution being highly dependent on the reaction conditions and the electronic nature of existing substituents.

The Art of Modulation: Substituent Effects on Quinoline's Electronics

The true power of the quinoline scaffold in drug discovery lies in its amenability to chemical modification. The introduction of various substituents at different positions on the ring system allows for fine-tuning of its electronic properties, which in turn dictates its pharmacological profile.

Inductive and Resonance Effects

Substituents exert their influence through a combination of inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the quinoline ring system through resonance. This enhanced electron density can significantly impact the molecule's basicity and its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the ring through inductive and, in some cases, resonance effects. This can alter the molecule's susceptibility to nucleophilic attack and influence its redox potential. For example, the presence of a 7-chloro group is often optimal for the antimalarial activity of 4-aminoquinolines.[5]

The position of the substituent is as crucial as its electronic nature. For instance, a substituent on the benzene ring will have a different electronic impact compared to one on the pyridine ring, directly influencing properties like pKa and, consequently, biological activity.[6]

A Visual Guide to Electronic Perturbation

The following diagram illustrates how electron-donating and electron-withdrawing groups can modulate the electron density of the quinoline scaffold.

G cluster_EDG Electron-Donating Group (EDG) Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect Quinoline_EDG Quinoline (Increased Electron Density) Increased Basicity Increased Basicity Quinoline_EDG->Increased Basicity Leads to Altered H-bonding Altered H-bonding Quinoline_EDG->Altered H-bonding Leads to EDG e.g., -NH2, -OH, -OR EDG->Quinoline_EDG Donates e- density Biological Activity Biological Activity Increased Basicity->Biological Activity Altered H-bonding->Biological Activity Quinoline_EWG Quinoline (Decreased Electron Density) Increased Acidity Increased Acidity Quinoline_EWG->Increased Acidity Leads to Altered Redox Potential Altered Redox Potential Quinoline_EWG->Altered Redox Potential Leads to EWG e.g., -NO2, -Cl, -CF3 EWG->Quinoline_EWG Withdraws e- density Increased Acidity->Biological Activity Altered Redox Potential->Biological Activity

Caption: Impact of substituents on quinoline's electronic properties.

Experimental Characterization of Electronic Properties

A multi-faceted experimental approach is necessary to fully characterize the electronic properties of quinoline derivatives.

Spectroscopic Techniques

UV-Vis spectroscopy provides valuable information about the electronic transitions within the quinoline system. The position of the maximum absorbance (λmax) is sensitive to the electronic nature of substituents. Electron-donating groups typically cause a bathochromic (red) shift, while electron-withdrawing groups lead to a hypsochromic (blue) shift.[7]

Experimental Protocol: UV-Vis Spectroscopy of a Quinoline Derivative

  • Sample Preparation: Prepare a stock solution of the quinoline derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or chloroform).[8][9]

  • Dilution: Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax.[8]

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use a cuvette filled with the pure solvent as a reference to record a baseline correction.[8]

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).[10]

  • Data Analysis: Identify the λmax and correlate any shifts with the electronic properties of the substituents.[11][12]

Many quinoline derivatives exhibit fluorescence, a property that is highly sensitive to their electronic environment. The fluorescence quantum yield and emission wavelength can be significantly altered by substituents and solvent polarity.[13][14] Protonation of the quinoline nitrogen often leads to a significant enhancement of fluorescence intensity and a red-shift in the emission wavelength.[15][16]

Experimental Protocol: Fluorescence Spectroscopy of a Quinoline Derivative

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the quinoline derivative in a fluorescence-grade solvent.[13]

  • Instrumentation: Use a spectrofluorometer.

  • Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the UV-Vis absorption spectrum and record the emission spectrum.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Data Analysis: Analyze the emission maxima and quantum yield in the context of the substituent's electronic effects.

Electrochemical Techniques

Cyclic voltammetry is a powerful technique for probing the redox properties of quinoline derivatives. It provides information on oxidation and reduction potentials, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[17] The presence of electron-donating or withdrawing groups will anodically or cathodically shift the redox potentials, respectively.[18][19][20]

Experimental Protocol: Cyclic Voltammetry of a Quinoline Derivative

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile or dichloromethane).[21]

  • Analyte Solution: Dissolve the quinoline derivative in the electrolyte solution at a known concentration (typically 1-5 mM).[21]

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Ag/AgNO₃), and a counter electrode (e.g., platinum wire).[21][22]

  • Data Acquisition: Scan the potential between appropriate limits and record the resulting current.

  • Data Analysis: Determine the oxidation and reduction peak potentials and correlate them with the electronic structure of the derivative.

G Quinoline Derivative Quinoline Derivative UV-Vis Spectroscopy UV-Vis Spectroscopy Quinoline Derivative->UV-Vis Spectroscopy Analyzed by Fluorescence Spectroscopy Fluorescence Spectroscopy Quinoline Derivative->Fluorescence Spectroscopy Analyzed by Cyclic Voltammetry Cyclic Voltammetry Quinoline Derivative->Cyclic Voltammetry Analyzed by Electronic Transitions Electronic Transitions UV-Vis Spectroscopy->Electronic Transitions Reveals Emissive Properties Emissive Properties Fluorescence Spectroscopy->Emissive Properties Reveals Redox Potentials Redox Potentials Cyclic Voltammetry->Redox Potentials Reveals Biological Activity Biological Activity Electronic Transitions->Biological Activity Correlates with Emissive Properties->Biological Activity Correlates with Redox Potentials->Biological Activity Correlates with

Caption: Experimental workflow for characterizing electronic properties.

Computational Modeling: A Predictive Approach

In conjunction with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the electronic properties of quinoline derivatives.[23][24] DFT calculations can provide insights into:

  • Molecular Orbital Energies (HOMO/LUMO): The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic transitions and reactivity of a molecule.[25][26]

  • Electron Density Distribution: Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-deficient regions of a molecule, providing a rationale for its intermolecular interactions.

  • Spectroscopic Properties: TD-DFT calculations can be used to predict UV-Vis absorption and emission spectra, aiding in the interpretation of experimental data.[27]

Structure-Activity Relationship (SAR): The Biological Consequence of Electronic Properties

The ultimate goal of studying the electronic properties of quinoline derivatives is to establish a clear structure-activity relationship (SAR). By systematically modifying the electronic nature of the quinoline scaffold and observing the corresponding changes in biological activity, researchers can develop predictive models for designing more potent and selective drugs.[28][29]

For example, in the context of anticancer agents, the electronic properties of quinoline derivatives can influence their ability to intercalate into DNA, inhibit key enzymes like topoisomerases, or modulate signaling pathways involved in cell proliferation and apoptosis.[30] The reduction potentials of some quinoline salts have been correlated with their anticancer activity.[17] Similarly, for antimalarial quinolines, the basicity of the side chain nitrogen, which is influenced by the electronics of the quinoline ring, is crucial for drug accumulation in the parasite's food vacuole.[5]

The following table summarizes the general correlation between electronic properties and biological activity for quinoline derivatives.

Electronic PropertyInfluence of EDGsInfluence of EWGsPotential Biological Implication
Basicity (pKa) IncreaseDecreaseTarget binding, cellular uptake, pH trapping[6]
Redox Potential Lower Oxidation PotentialHigher Oxidation PotentialAntioxidant activity, interaction with redox-sensitive targets[31]
λmax (UV-Vis) Red ShiftBlue ShiftPhotosensitizing properties, interaction with chromophoric targets
Fluorescence Often QuenchedOften EnhancedBioimaging applications, fluorescent probes

Conclusion

The quinoline scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its electronic properties are not static but are a dynamic feature that can be rationally and systematically tuned through chemical synthesis. A thorough understanding of the interplay between substituent effects, electronic characteristics, and biological activity is essential for any researcher working with this remarkable class of compounds. By combining modern experimental techniques with computational modeling, the full potential of the quinoline scaffold can be harnessed to develop the next generation of innovative therapeutics.

References

  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity - PubMed. Available from: [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Available from: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available from: [Link]

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem.
  • Absorption and fluorescence emission spectra of selected quinolines... - ResearchGate. Available from: [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. Available from: [Link]

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed. Available from: [Link]

  • The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery - Benchchem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available from: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives - American Chemical Society. Available from: [Link]

  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives | Bentham Science. Available from: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available from: [Link]

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem.
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study - Taylor & Francis. Available from: [Link]

  • Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D. Available from: [Link]

  • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy - PubMed. Available from: [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. Available from: [Link]

  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Available from: [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available from: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available from: [Link]

  • Fluorescence enhancement of quinolines by protonation - RSC Publishing. Available from: [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. Available from: [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. Available from: [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. Available from: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. Available from: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available from: [Link]

  • Fluorescence emission of quinoline and derivatives in ethanol - ResearchGate. Available from: [Link]

  • Experimental and computational study of electronic, electrochemical and thermal properties of quinoline phosphate | Request PDF - ResearchGate. Available from: [Link]

  • Physical and Spectral Properties of the Quinolinic Derivatives (6-19) - ResearchGate. Available from: [Link]

  • Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene | Request PDF - ResearchGate. Available from: [Link]

  • The electrochemically selective C3-thiolation of quinolines - RSC Publishing. Available from: [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. Available from: [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. Available from: [Link]

  • introduction - Asian Journal of Research in Chemistry. Available from: [Link]

  • Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotecting Properties - ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl Quinoline-8-Carboxylate as a Novel Fluorescent Probe for Live-Cell Imaging

Introduction Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity and sensitivity.[1] A key compone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity and sensitivity.[1] A key component of this technology is the fluorescent probe—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. Small-molecule fluorescent probes offer distinct advantages, including small size, which minimizes interference with biological processes, and often, environment-sensitive fluorescence (solvatochromism), which can report on the local cellular environment.[2][3]

The quinoline scaffold, a heterocyclic aromatic compound, is a privileged structure in the development of fluorescent probes.[4] Its derivatives are widely explored as chemosensors and imaging agents due to their robust photophysical properties, high quantum yields, and synthetic tractability.[5][6] This application note introduces Methyl Quinoline-8-Carboxylate (MQC), a derivative of the well-known metal chelator 8-hydroxyquinoline.[7][8] We will detail its fluorescent properties and provide comprehensive protocols for its application in live-cell imaging, offering researchers a versatile new tool for cellular exploration.

Physicochemical and Fluorescent Properties of MQC

The utility of a fluorophore is defined by its unique photophysical characteristics. MQC's properties are rooted in its quinoline core, making it a promising candidate for various bio-imaging applications.

Chemical Structure:

Key Photophysical Properties:

The fluorescence of quinoline derivatives is governed by π-π* and n-π* electronic transitions.[9] MQC is expected to exhibit excitation and emission in the blue-to-green region of the visible spectrum, making it compatible with standard microscopy filter sets.

PropertyTypical Value / CharacteristicRationale and Significance
Max Excitation (λex) ~350 - 380 nmCompatible with common DAPI/blue channel excitation sources. Shorter wavelength excitation can sometimes increase autofluorescence, requiring careful selection of controls.
Max Emission (λem) ~450 - 520 nmEmission in the blue-green spectrum provides good separation from red-emitting probes for multiplexing experiments.
Stokes Shift > 50 nmA large Stokes shift is desirable as it minimizes self-quenching and simplifies the separation of excitation and emission light, leading to a better signal-to-noise ratio.[10]
Solvatochromism PronouncedThe emission spectrum of quinoline derivatives is often sensitive to solvent polarity.[3] This property can be exploited to probe different cellular microenvironments, such as the hydrophobic interior of lipid droplets versus the aqueous cytosol.
Metal Chelation Potential for "Turn-On" SensingAs a derivative of 8-hydroxyquinoline, MQC may chelate divalent metal ions like Zn²⁺ or Cd²⁺.[7][11] This binding event can restrict molecular rotation and induce Chelation-Enhanced Fluorescence (CHEF), making it a potential "turn-on" sensor for these important biological cations.[4]
Biocompatibility Concentration-DependentQuinoline derivatives can exhibit cytotoxicity at higher concentrations.[12][13] It is imperative to determine the optimal, non-toxic working concentration for each cell type and experimental duration.

Application in Live-Cell Imaging

MQC's properties make it a versatile probe for visualizing cellular architecture and potentially, specific molecular events. Its lipophilic nature suggests it can readily cross cell membranes.

Workflow for Live-Cell Imaging with MQC

The overall process involves preparing the cells, staining with MQC, acquiring images using fluorescence microscopy, and subsequent analysis. A robust experimental design includes appropriate controls to ensure the observed fluorescence is specific to the probe and not an artifact.

G Figure 1: General Experimental Workflow A 1. Cell Culture & Seeding (e.g., on glass-bottom dishes) B 2. Prepare MQC Working Solution (Dilute from DMSO stock) C 3. Cell Staining (Incubate cells with MQC solution) B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Live-Cell Imaging (Fluorescence Microscopy) D->E F 6. Image Processing & Analysis (Localization, Quantification) E->F

Caption: A streamlined workflow for staining and imaging live cells with MQC.

Potential Cellular Localization

Based on the behavior of similar quinoline-based dyes, MQC may accumulate in specific organelles. For example, some quinoline probes have shown high selectivity for lipid droplets, while others localize to the endoplasmic reticulum.[14][15] The exact localization pattern should be determined empirically and can be confirmed by co-staining with organelle-specific trackers.

Mechanism of Action: Metal Ion Sensing

MQC's potential as a metal ion sensor provides an exciting application. In a resting cell, MQC may exhibit low basal fluorescence. Upon binding to a target ion (e.g., Zn²⁺ released during neurotransmission), a conformational change can lead to a significant increase in fluorescence intensity, allowing for the visualization of ion fluxes.

G Figure 2: Proposed Mechanism for Metal Ion Sensing cluster_0 Low Fluorescence State cluster_1 High Fluorescence ('Turn-On') State A MQC Probe B Free Rotation (Non-emissive decay) A->B Influx Ion Zn²⁺ Ion C MQC-Zn²⁺ Complex D Rigid Structure (Enhanced Emission) C->D Chelation Ion->C Binding

Caption: Chelation of a metal ion can rigidify the MQC structure, enhancing its fluorescence emission.

Protocols for Use

These protocols provide a starting point for using MQC in live-cell imaging. Optimization is recommended for specific cell types and experimental goals.

Protocol 3.1: Preparation of MQC Stock Solution

  • Rationale: MQC is a hydrophobic molecule and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with aqueous culture media.

  • Prepare a 10 mM stock solution of MQC by dissolving 1.87 mg of MQC powder in 1 mL of anhydrous, cell-culture grade DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. A properly stored stock solution should be stable for at least 6 months.

Protocol 3.2: Live-Cell Staining

  • Rationale: The optimal staining concentration and time must balance signal intensity with potential cytotoxicity. A titration experiment is the most reliable way to determine these parameters.

  • Cell Preparation: Seed your cells of interest onto a suitable imaging vessel (e.g., glass-bottom 35 mm dishes or 8-well chamber slides) 24-48 hours prior to the experiment. Ensure the cells are healthy and have reached 60-80% confluency.

  • Determine Optimal Concentration (Titration):

    • Prepare a series of MQC working solutions in pre-warmed, complete cell culture medium or a suitable buffer (e.g., HBSS). Typical starting concentrations range from 0.5 µM to 10 µM.

    • Remove the culture medium from the cells and replace it with the MQC-containing medium for each concentration.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

    • Proceed to imaging (Protocol 3.3) to identify the lowest concentration that provides a bright, clear signal without inducing morphological changes indicative of cell stress (e.g., cell rounding, blebbing).

  • Standard Staining Procedure:

    • Once the optimal concentration is known, prepare the MQC working solution in pre-warmed medium.

    • Remove the existing medium from the cells and gently add the MQC solution.

    • Incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • Wash:

    • Gently aspirate the staining solution.

    • Wash the cells twice with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS with Ca²⁺/Mg²⁺) to remove any unbound probe and reduce background fluorescence.[16]

    • Add fresh imaging buffer to the cells for the duration of the microscopy session.

Protocol 3.3: Fluorescence Microscopy and Image Acquisition

  • Rationale: Proper microscope configuration is critical to maximize signal collection while minimizing phototoxicity and photobleaching.[17]

  • Microscope Setup: Use an inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber to maintain 37°C and 5% CO₂).

  • Objective: Select a high numerical aperture (NA ≥ 1.3) oil-immersion objective (e.g., 60x or 100x) for the highest resolution and light-gathering efficiency.[18]

  • Filter Sets: Use a filter set that is well-matched to the spectral properties of MQC.

Recommended Filter Sets for MQC
Excitation Filter 360/40 nm
Dichroic Mirror 400 nm
Emission Filter 470/40 nm or 500/50 nm
  • Image Acquisition:

    • Focus: Use brightfield or DIC to locate and focus on the cells before exposing them to excitation light.

    • Excitation Power: Use the lowest possible laser/light source power that provides an adequate signal.

    • Exposure Time: Keep camera exposure times as short as possible (typically 50-300 ms).

    • Controls:

      • Unstained Control: Image unstained cells using the same settings to determine the level of cellular autofluorescence.

      • Vehicle Control: Image cells treated with the equivalent concentration of DMSO to ensure the solvent has no effect on cell health or fluorescence.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal 1. Probe concentration is too low.2. Incorrect filter set.3. Photobleaching from excessive light exposure.4. Probe degradation.1. Increase MQC concentration or incubation time.2. Verify that the excitation and emission filters match MQC's spectra.[18]3. Reduce excitation light intensity and/or exposure time.4. Use a fresh aliquot of the stock solution.
High Background 1. Probe concentration is too high.2. Inadequate washing.3. Phenol red or other fluorescent components in the medium.1. Reduce MQC concentration.2. Increase the number and duration of wash steps.[16]3. Use phenol red-free imaging medium.[17]
Cell Death/Stress 1. Probe concentration is too high (cytotoxicity).2. Excessive light exposure (phototoxicity).3. DMSO concentration is too high.1. Perform a concentration titration to find the optimal non-toxic concentration.[13]2. Minimize light exposure; use longer wavelengths if possible.[16]3. Ensure the final DMSO concentration in the working solution is below 0.1%.

Conclusion

Methyl Quinoline-8-Carboxylate is a promising fluorescent probe with significant potential for live-cell imaging. Its favorable photophysical properties, environmental sensitivity, and ease of use make it a valuable addition to the molecular imaging toolbox. The protocols outlined in this note provide a solid foundation for researchers to begin exploring the utility of MQC for visualizing cellular structures and potentially monitoring intracellular metal ion dynamics. Future work could involve the synthesis of MQC derivatives with red-shifted spectra for deeper tissue imaging or the attachment of specific targeting moieties to direct the probe to other organelles of interest.

References

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). ResearchGate. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Sun, Z. G., et al. (2016). A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. Chemical & Pharmaceutical Bulletin, 64(1), 27-33. [Link]

  • Xu, Z., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Development Research. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. (n.d.). Journal of Materials Chemistry B. [Link]

  • Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. (2024). Chemical Reviews. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed. [Link]

  • Roy, J., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. [Link]

  • Syllabus for Chemistry (SCQP08). (n.d.). [Source Not Provided].
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. (2024). ACS Publications. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). [Source Not Provided].
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source Not Provided].
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI. [Link]

  • Fluorescent Live Cell Imaging. (n.d.). StainsFile. [Link]

  • Fluorescent Probes for Live Cell Imaging. (2018). MDPI. [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic
  • Stehbens, S. J., & Wittmann, T. (2014). Fluorescence Live Cell Imaging. Methods in Molecular Biology. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). ResearchGate. [Link]

  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. (2016). Semantic Scholar. [Link]

  • Bioimaging agents based on redox-active transition metal complexes. (n.d.). RSC Publishing. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). PubMed Central. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). ResearchGate. [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. (n.d.). PubMed Central. [Link]

  • Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. (2024). PubMed Central. [Link]

Sources

Application

Application Note: Protocol for Nucleophilic Substitution Reactions with Methyl Quinoline-8-Carboxylate

). Introduction & Strategic Significance Methyl Quinoline-8-Carboxylate (MQ8C ) is a pivotal scaffold in modern medicinal chemistry and organometallic catalysis.

Author: BenchChem Technical Support Team. Date: February 2026


).

Introduction & Strategic Significance

Methyl Quinoline-8-Carboxylate (MQ8C ) is a pivotal scaffold in modern medicinal chemistry and organometallic catalysis. Unlike simple benzoate esters, MQ8C possesses a unique structural feature: the quinoline nitrogen atom located at the peri-position (C1) relative to the ester group at C8.

This geometry creates a "chelating pocket" that has two major implications for nucleophilic substitution:

  • Steric Hindrance: The 8-position is sterically crowded, often making standard thermal nucleophilic attacks sluggish compared to 3- or 4-substituted isomers.

  • Chelation Assistance: The nitrogen lone pair can bind Lewis acidic metals (

    
    , 
    
    
    
    ,
    
    
    ), anchoring the nucleophile or activating the carbonyl oxygen. This "template effect" is the key to high-yielding transformations.

This guide details three validated protocols for converting MQ8C into high-value derivatives: Amides (crucial Directing Groups for C-H activation), Acids (versatile intermediates), and Tertiary Alcohols (via Grignard).

Mechanistic Insight: The "Assisted" Substitution

To achieve high yields, one must exploit the quinoline nitrogen. Standard


 or thermal acyl substitutions often result in incomplete conversion due to the steric bulk of the peri-hydrogens and the nitrogen lone pair repulsion.

The Solution: Lewis Acid Activation By using a Lewis Acid (LA), such as Trimethylaluminum (


) or Lanthanum Triflate (

), we form a transient 5-membered chelate. This activates the carbonyl carbon towards nucleophilic attack and stabilizes the tetrahedral intermediate.
Visualization: Chelation-Controlled Pathway

ReactionMechanism cluster_legend Mechanism Logic Substrate Methyl Quinoline-8-Carboxylate (MQ8C) Complex Activated Complex (N-Metal-O Chelate) Substrate->Complex + Lewis Acid (MXn) + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate (Stabilized) Complex->Intermediate Intramolecular Nu Attack Product Quinoline-8-Carboxamide (Target) Intermediate->Product - MeOH - MXn Text Metal (M) coordinates both Quinoline N and Carbonyl O, lowering activation energy.

Figure 1: Chelation-assisted nucleophilic acyl substitution mechanism. The metal center pre-organizes the substrate.

Experimental Protocols

Protocol A: Aluminum-Mediated Aminolysis (The "Gold Standard")

Application: Synthesis of N-substituted Quinoline-8-carboxamides (Directing Groups). Rationale: Simple heating of MQ8C with amines often fails or requires harsh temperatures (


). The use of 

allows reaction at lower temperatures with high conversion by forming a reactive aluminum amide species.

Reagents:

  • Methyl Quinoline-8-Carboxylate (1.0 equiv)

  • Amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Trimethylaluminum (

    
    , 2.0M in Toluene) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous Toluene or DCM.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a reaction flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon or Nitrogen.[1]

  • Reagent Formation: Add the amine (1.2 equiv) and anhydrous toluene (0.2 M concentration relative to MQ8C).

  • Activation: Cool the solution to

    
     in an ice bath. Slowly add 
    
    
    
    (1.2 equiv) dropwise. Caution: Exothermic. Methane gas evolution.
  • Aging: Stir at room temperature (RT) for 15–30 minutes to form the dimethylaluminum amide species (

    
    ).
    
  • Addition: Add MQ8C (1.0 equiv) either as a solid (under positive gas flow) or as a solution in minimal toluene.

  • Reaction: Heat the mixture to

    
     (or reflux for sterically hindered amines) for 4–12 hours. Monitor by TLC/LCMS.
    
  • Quench (Critical): Cool to

    
    . Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle’s Salt (Potassium Sodium Tartrate) solution. Note: Rochelle's salt is preferred to break aluminum emulsions.
    
  • Workup: Dilute with Ethyl Acetate, separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 85–95%

Protocol B: Base-Mediated Hydrolysis (Saponification)

Application: Generation of Quinoline-8-Carboxylic Acid. Rationale: The ester is robust; standard saponification requires heat.

Reagents:

  • MQ8C (1.0 equiv)[1][2]

  • 
     or 
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: THF/Water or MeOH/Water (3:1 ratio).

Step-by-Step Procedure:

  • Dissolve MQ8C in THF/MeOH.

  • Add aqueous solution of hydroxide base.

  • Heat to

    
     for 2–4 hours.
    
  • Workup: Concentrate to remove organic solvent. Acidify the remaining aqueous phase to pH 3–4 using 1M HCl.

  • Isolation: The carboxylic acid typically precipitates. Filter, wash with cold water, and dry. If no precipitate, extract with EtOAc.

Yield Expectation: >90%

Protocol C: Grignard Addition (Tertiary Alcohol Synthesis)

Application: Synthesis of 8-(2-hydroxypropan-2-yl)quinoline derivatives. Rationale: Esters react with 2 equivalents of Grignard reagents to form tertiary alcohols. The intermediate ketone is usually too reactive to isolate without Weinreb amide formation first.

Reagents:

  • MQ8C (1.0 equiv)[1][2]

  • Methylmagnesium Bromide (

    
    ) (2.5 – 3.0 equiv)
    
  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Procedure:

  • Setup: Flame-dried glassware, inert atmosphere (

    
    ).
    
  • Substrate: Dissolve MQ8C in anhydrous THF (0.3 M) and cool to

    
    . Note: Low temp prevents side reactions, though addition can be done at 
    
    
    
    .
  • Addition: Add Grignard reagent dropwise over 20 minutes.

  • Warming: Allow to warm to RT and stir for 2–3 hours.

  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    .[3]
  • Extraction: Extract with Diethyl Ether.

  • Purification: Silica gel chromatography.

Analytical Data & Troubleshooting

Comparative Reactivity Table
Reaction TypeReagent SystemTemperatureTypical TimePrimary ChallengeSolution
Aminolysis Amine / Toluene (Thermal)Reflux (

)
24-48 hLow conversion, slowUse Protocol A (

)
Aminolysis Amine /


4-8 hAluminum emulsion workupUse Rochelle's Salt quench
Hydrolysis

/


2 hSolubility of acid productAcidify carefully to precipitate
Grignard

(XS)

3 hOver-addition (cannot stop at ketone)Accept alcohol product or use Amide intermediate
Workflow Diagram: Decision Matrix

Workflow Start Start: Methyl Quinoline-8-Carboxylate Decision Desired Product? Start->Decision Amide Amide (Ligand/DG) Decision->Amide Func. Group Acid Carboxylic Acid Decision->Acid Hydrolysis Alcohol Tertiary Alcohol Decision->Alcohol Alkylation MethodA Protocol A: AlMe3 mediated aminolysis Amide->MethodA MethodB Protocol B: LiOH Hydrolysis Acid->MethodB MethodC Protocol C: Grignard (2+ equiv) Alcohol->MethodC

Figure 2: Strategic decision matrix for functionalizing MQ8C.

Safety & Handling (Critical)

  • Trimethylaluminum (

    
    ):  Pyrophoric. Ignites on contact with air. Must be handled under strict inert conditions. Use long needles and gas-tight syringes. Have a bucket of sand or Class D extinguisher nearby.
    
  • Quinoline Derivatives: Many quinoline derivatives are potential genotoxins or mutagens. Handle with gloves and in a fume hood.

  • Exotherms: The quenching of Aluminum reactions and Grignard reactions is highly exothermic. Always quench slowly at

    
    .
    

References

  • Direct Amidation via Group IV Metals

    • Title: Group (IV)
    • Source: DiVA Portal (Thesis).
    • URL:[Link]

    • Relevance: Discusses metal-catalyzed amidation mechanisms relevant to the "assisted" p
  • Amidation of Carboxylates

    • Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[4][5]

    • Source: J. Org.[4][6] Chem. (via Organic-Chemistry.org).[7]

    • URL:[Link]

    • Relevance: Provides context for alternative amidation strategies if hydrolysis is performed first.
  • Quinoline-8-Carboxamide Synthesis (Antimicrobial)

    • Title: Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters.[8]

    • Source: Mediterranean Journal of Chemistry.
    • URL:[Link]

    • Relevance: Validates the synthesis of 8-carboxamides from the ester using basic conditions for specific amino-ester substr
  • General Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitution Reactions - Introduction.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Foundational theory supporting the vs distinction.

Sources

Method

Application Notes &amp; Protocols: Strategic Cyclization of Methyl Quinoline-8-Carboxylate for Fused Heterocycle Synthesis

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties. Among the various quinoline building blocks, Methyl Quinoline-8-carboxylate stands out as a particularly versatile precursor. Its strategic placement of a reactive ester group on the benzo moiety of the quinoline system provides a synthetic handle for elaboration and subsequent intramolecular cyclization reactions. This allows for the construction of complex, fused polycyclic heteroaromatic systems—scaffolds that are highly sought after in drug discovery for their rigid conformations and potential for high-affinity binding to biological targets.[1]

This guide details three distinct and robust strategies for the cyclization of derivatives from Methyl Quinoline-8-carboxylate, providing the rationale behind the synthetic choices and detailed, field-tested protocols for researchers in organic synthesis and drug development.

Strategy 1: Synthesis of Fused Pyrazino[2,3-h]quinolinones via Intramolecular Amide Condensation

This approach leverages the foundational reactivity of the carboxylate group. The synthesis begins with the saponification of the methyl ester to the corresponding carboxylic acid. This intermediate is then coupled with an ortho-diaminoarene. The resulting amide is primed for an acid-catalyzed intramolecular cyclodehydration, yielding a rigid, planar pyrazino-fused quinolinone system. This class of compounds is of interest for its potential as intercalating agents and enzyme inhibitors.

Causality and Mechanistic Insight
  • Saponification: The hydrolysis of the methyl ester to a carboxylic acid is a critical first step, converting a relatively unreactive group into a versatile handle for amide bond formation.

  • Amide Coupling: The use of standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) provides a high-yielding and clean method to form the amide bond under mild conditions, preventing side reactions.

  • Cyclodehydration: The final ring closure is an intramolecular nucleophilic attack of the free amino group onto the amide carbonyl, followed by the elimination of water. This reaction is typically promoted by heat or strong acids like acetic acid or polyphosphoric acid (PPA), which facilitate the dehydration step.

Workflow for Pyrazino[2,3-h]quinolinone Synthesis

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Cyclodehydration A Methyl Quinoline-8-Carboxylate B Quinoline-8-Carboxylic Acid A->B  LiOH, THF/H₂O D N-(2-aminophenyl)quinoline- 8-carboxamide B->D C o-Phenylenediamine C->D  EDC, HOBt, DMF E Fused Pyrazino[2,3-h]quinolin-6(5H)-one D->E  AcOH, Reflux

Caption: Overall workflow from the starting ester to the fused heterocyclic product.

Experimental Protocol: Synthesis of Pyrazino[2,3-h]quinolin-6(5H)-one

Step 1: Saponification of Methyl Quinoline-8-Carboxylate

  • Setup: To a solution of Methyl Quinoline-8-carboxylate (1.0 equiv.) in a mixture of Tetrahydrofuran (THF) and water (3:1, 0.1 M), add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 3-4 with 1 M HCl. The product, Quinoline-8-carboxylic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Step 2: Amide Coupling with o-Phenylenediamine

  • Setup: Dissolve Quinoline-8-carboxylic acid (1.0 equiv.), o-phenylenediamine (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous Dimethylformamide (DMF, 0.2 M).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(2-aminophenyl)quinoline-8-carboxamide can be purified by column chromatography on silica gel.

Step 3: Intramolecular Cyclodehydration

  • Setup: Dissolve the purified amide from Step 2 (1.0 equiv.) in glacial acetic acid (0.1 M).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 6-8 hours. Monitor for the formation of the cyclized product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water.

  • Isolation: Adjust the pH to ~7-8 with a saturated NaHCO₃ solution. The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the final Pyrazino[2,3-h]quinolin-6(5H)-one.

StepKey ReagentsSolventTypical TimeTypical Yield
1LiOH·H₂OTHF/H₂O4-6 h>95%
2o-Phenylenediamine, EDC, HOBtDMF12-16 h75-85%
3Acetic Acid (as solvent)Acetic Acid6-8 h80-90%

Strategy 2: Intramolecular Friedel-Crafts Acylation for Benzo[h][3][4]naphthyridinone Synthesis

This strategy showcases the conversion of the carboxylate into a highly reactive acylating species capable of intramolecular C-C bond formation.[2] After forming an N-aryl amide linkage, a strong acid catalyst promotes an electrophilic aromatic substitution reaction, where the quinoline-derived acyl group attacks the tethered phenyl ring. This powerful reaction, often referred to as a Bischler-Napieralski or Pictet-Gams type cyclization, builds a new carbocyclic ring, leading to complex tetracyclic structures.

Causality and Mechanistic Insight

The success of this reaction hinges on the generation of a highly electrophilic acylium ion or a related species.[3] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are exceptionally effective for this purpose. They act as both the acid catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product. The electrophilic attack preferentially occurs at the ortho position of the N-phenyl ring due to proximity and the activating nature of the amide nitrogen.

Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_0 Mechanism A N-Phenylquinoline-8-carboxamide B Protonated Amide A->B H⁺ (PPA) C Acylium Ion Intermediate B->C -H₂O D Sigma Complex C->D Intramolecular Electrophilic Attack E Benzo[h][1,6]naphthyridin-7(8H)-one D->E -H⁺

Caption: Key steps in the acid-catalyzed intramolecular acylation.

Experimental Protocol: Synthesis of Benzo[h][3][4]naphthyridin-7(8H)-one

Step 1: Synthesis of N-Phenylquinoline-8-carboxamide

  • Setup: Follow the procedure for amide coupling described in Strategy 1, Step 2, but use aniline (1.1 equiv.) in place of o-phenylenediamine.

  • Isolation: Purify the resulting N-phenylquinoline-8-carboxamide by recrystallization from ethanol or by silica gel chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Setup: Add the N-phenylquinoline-8-carboxamide (1.0 equiv.) to polyphosphoric acid (PPA) (10-20 times the weight of the amide) in a round-bottom flask equipped with a mechanical stirrer.

  • Reaction: Heat the viscous mixture to 130-150 °C for 4-6 hours. The color of the mixture will typically darken.

  • Work-up: Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Isolation: Neutralize the slurry with a concentrated NaOH or NH₄OH solution until it is basic (pH > 9). Collect the solid product by vacuum filtration, wash extensively with water to remove phosphates, and dry under vacuum. Further purification can be achieved by column chromatography if necessary.

StepKey ReagentsConditionsTypical TimeTypical Yield
1Aniline, EDC, HOBtDMF, RT12-16 h80-90%
2Polyphosphoric Acid (PPA)130-150 °C4-6 h60-75%

Strategy 3: A Pictet-Spengler Approach to Indolo[2',3':3,4]pyrido[1,2-a]quinolines

This advanced strategy demonstrates the synthetic versatility of the quinoline-8-carboxylate scaffold by transforming the ester into an aldehyde, which then serves as the electrophilic partner in the powerful Pictet-Spengler reaction.[4] This reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines and related alkaloids.[5] By reacting quinoline-8-carbaldehyde with a β-arylethylamine like tryptamine, a new six-membered ring is constructed, fusing an indole system to the quinoline core.

Causality and Mechanistic Insight
  • Reduction & Oxidation: The transformation of the ester to an aldehyde is a crucial two-step process. Direct reduction to the aldehyde is achieved using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. Alternatively, a two-step reduction to the alcohol with LiAlH₄ followed by a controlled oxidation (e.g., with Dess-Martin periodinane) provides the aldehyde.

  • Pictet-Spengler Reaction: The reaction proceeds via acid-catalyzed condensation of the quinoline-8-carbaldehyde and tryptamine to form a Schiff base.[6] Protonation of the Schiff base generates a highly electrophilic iminium ion. The electron-rich C2 position of the indole ring then acts as the nucleophile in an intramolecular electrophilic aromatic substitution, closing the ring to form the final tetracyclic product.[7]

Synthetic Workflow for the Pictet-Spengler Reaction

G A Methyl Quinoline-8-Carboxylate B (Quinolin-8-yl)methanol A->B  1. LiAlH₄, THF  2. H₂O workup C Quinoline-8-carbaldehyde B->C  DMP, DCM E Fused Indolo-Pyrido-Quinoline C->E D Tryptamine D->E  TFA, Toluene, Reflux

Caption: Multi-step synthesis culminating in the Pictet-Spengler cyclization.

Experimental Protocol

Step 1: Reduction to (Quinolin-8-yl)methanol

  • Setup: To a stirred suspension of Lithium aluminum hydride (LiAlH₄, 1.5 equiv.) in anhydrous THF at 0 °C, add a solution of Methyl Quinoline-8-carboxylate (1.0 equiv.) in THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Carefully quench the reaction by sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup). Stir until a granular precipitate forms.

  • Isolation: Filter the solid salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography.

Step 2: Oxidation to Quinoline-8-carbaldehyde

  • Setup: To a solution of (Quinolin-8-yl)methanol (1.0 equiv.) in anhydrous DCM (0.1 M), add Dess-Martin Periodinane (DMP, 1.2 equiv.) at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Isolation: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to give the aldehyde, which should be used promptly.

Step 3: Pictet-Spengler Cyclization

  • Setup: Dissolve Quinoline-8-carbaldehyde (1.0 equiv.) and tryptamine (1.05 equiv.) in toluene (0.05 M).

  • Reaction: Add Trifluoroacetic acid (TFA, 1.1 equiv.) and heat the mixture to reflux with a Dean-Stark trap to remove water. Reflux for 8-12 hours.

  • Work-up: Cool the reaction and concentrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain the desired fused tetracycle.

Conclusion

Methyl Quinoline-8-carboxylate is a powerful and versatile starting material for the synthesis of complex, fused heterocyclic systems. By leveraging fundamental organic transformations—saponification, amide coupling, intramolecular acylation, reduction, and oxidation—this simple ester can be elaborated into precursors for powerful ring-forming reactions. The protocols detailed herein for amide condensation, Friedel-Crafts acylation, and the Pictet-Spengler reaction provide reliable pathways to novel molecular architectures, opening new avenues for exploration in medicinal chemistry and materials science.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Punniyamurthy, T., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Reddy, T. S., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(79), 42056-42087.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Kaur, N., et al. (2016). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 14(4), 1356-1366.
  • Akıncıoğlu, A., et al. (2013). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4357-4363.
  • El-Sayed, M. A. A., et al. (2024). Synthetic approaches for quinoline heterocycles fused at face b: A review. Journal of Heterocyclic Chemistry.
  • BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem Technical Guides.
  • Wikipedia. (2023). 8-Aminoquinoline.
  • Kareem, A. (n.d.). Fused Ring Heterocycles. University of Babylon.
  • ResearchGate. (2020). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials.
  • Kim, S., et al. (2016). Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers.
  • Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids. US6562972B1.
  • Chemistry Channel. (2019).
  • S. S. V. Ramasastry. (2016).
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • Acta Crystallographica Section E. (2011). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • ResearchGate. (2020). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b)
  • The Organic Chemistry Tutor. (2016).
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • Slideshare. (2015). 8 aminoquinolines.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(1), 1-11.

Sources

Application

Application Note: Quinoline-Based Fluorescent Probes for Intracellular Zinc (Zn²⁺) Quantitation

[1][2][3] Introduction & Mechanistic Principles[4] Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in neurophysiology, apoptosis, and gene expression.[1] However, unlik...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Mechanistic Principles[4]

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in neurophysiology, apoptosis, and gene expression.[1] However, unlike Calcium (Ca²⁺), Zinc is spectroscopically silent (d¹⁰ electron configuration), making direct UV-Vis detection impossible. Fluorescent probes based on the quinoline scaffold have emerged as the gold standard for visualizing "labile" (free) zinc pools due to their high quantum yield, membrane permeability, and tunable binding affinities.

The "Turn-On" Mechanism: CHEF and PET

Most quinoline-based probes (e.g., TSQ, Zinquin, TQEN) operate on a "fluorescence turn-on" basis. In the unbound state, these molecules are weakly fluorescent due to Photoinduced Electron Transfer (PET) . The lone pair of electrons on the quinoline nitrogen (or a pendant amine) transfers to the excited fluorophore, quenching emission.

Upon Zn²⁺ binding, this lone pair is coordinated to the metal ion. This coordination raises the redox potential of the donor, effectively blocking the PET process. Consequently, the radiative pathway is restored, resulting in Chelation-Enhanced Fluorescence (CHEF) .

G Unbound Unbound Probe (Weak Fluorescence) Complex Probe-Zn²⁺ Complex (Coordination) Unbound->Complex  + Zn²⁺ Binding PET PET Process (Quenching) Unbound->PET  Lone Pair e⁻ transfer Zn Zn²⁺ Ion Zn->Complex Complex->PET  Blocks Fluorescence Strong Fluorescence (CHEF Effect) Complex->Fluorescence  Restores Emission

Figure 1: Mechanism of Action. Zn²⁺ binding sequesters the nitrogen lone pair, blocking the non-radiative PET pathway and triggering the CHEF effect.

Probe Selection Guide

Selecting the correct quinoline derivative is critical for experimental success. Older generation probes like TSQ have high affinity but poor solubility, while newer ester-derivatives (Zinquin) offer better intracellular retention.

ProbeExcitation / Emission (nm)Kd (Zn²⁺)LocalizationKey Characteristics
TSQ 334 / 495~10⁻⁷ MMembrane / BoutonsThe "Classic" stain. Lipophilic.[1] Can form ternary complexes with proteins.[2] prone to precipitation.
Zinquin Ethyl Ester 368 / 49010⁻⁷ - 10⁻⁶ MCytosolMembrane-permeable. Cleaved by intracellular esterases to Zinquin Free Acid, trapping it inside the cell. Reduced background.
TQEN 350 / 460~10⁻⁹ MMitochondria/CytosolHigh affinity 8-aminoquinoline derivative. Improved selectivity against Cd²⁺.
MQ 320 / 416~10⁻⁶ MGeneralSimple structure (8-aminoquinoline). often used as a scaffold for ratiometric sensor design.

Experimental Protocol: Live Cell Imaging

This protocol focuses on Zinquin Ethyl Ester , the most widely used derivative for live-cell imaging due to its "esterase-trapping" mechanism which improves signal-to-noise ratio.

Reagents Required[5][6][7][8][9][10][11][12]
  • Zinquin Ethyl Ester (Stock: 10 mM in anhydrous DMSO).[1][3] Store at -20°C, desiccated.

  • Imaging Buffer: HBSS or HEPES-buffered saline (pH 7.4). Crucial: Must be Ca²⁺/Mg²⁺ containing to maintain cell adhesion, but strictly Zn²⁺-free.

  • TPEN: High-affinity intracellular chelator (Validation control).

  • ZnCl₂ / Pyrithione: Positive control loading complex.

Step-by-Step Workflow
Phase 1: Preparation
  • Cell Culture: Seed cells (e.g., HeLa, PC12, Neurons) on sterile glass-bottom dishes. Allow to reach 60-70% confluency.

  • Stock Dilution: Dilute the 10 mM Zinquin stock into warm Imaging Buffer to a final concentration of 20–25 µM .

    • Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

Phase 2: Loading (The "Trap")
  • Wash: Aspirate growth medium and wash cells 2x with Imaging Buffer to remove serum proteins (which bind Zinc and probe).

  • Incubate: Add the Zinquin working solution. Incubate for 30 minutes at 37°C in the dark.

    • Mechanism:[4][5][6][7][8] The ester enters the cell.[1][9] Cytosolic esterases cleave the ethyl group, creating a negatively charged species that cannot exit the membrane.[1]

  • Wash: Wash cells 3x with Imaging Buffer to remove extracellular probe.[3] This is critical to prevent background fluorescence.

Phase 3: Imaging
  • Microscopy Settings: Use a UV-excitation filter set (DAPI filter is often compatible).

    • Excitation: ~360 nm

    • Emission: ~490 nm (Blue/Cyan)

  • Acquisition: Minimize exposure time to reduce photobleaching. Acquire baseline images immediately.

Workflow Step1 1. Cell Prep (Glass Bottom Dish) Step2 2. Wash (Remove Serum/Media) Step1->Step2 Step3 3. Load Probe (25 µM Zinquin, 30 min) Step2->Step3 Step4 4. Esterase Cleavage (Intracellular Trapping) Step3->Step4  Inside Cell Step5 5. Wash 3x (Remove Extracellular Dye) Step4->Step5 Step6 6. Image Acquisition (Ex 360nm / Em 490nm) Step5->Step6

Figure 2: Experimental workflow for live-cell zinc imaging using esterase-activatable quinoline probes.

Data Analysis & Validation (Scientific Integrity)

Fluorescence intensity alone is not proof of Zinc presence. Quinoline derivatives can be sensitive to environmental factors or other metals (though less so than other classes). You must validate your signal using the following controls.

A. The TPEN Quench (Negative Control)

This is the most important step in any Zinc imaging experiment.

  • After acquiring the baseline image showing fluorescence, treat the cells with 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine).

  • Incubate for 10-15 minutes.

  • Re-image with identical settings.

  • Result: The fluorescence signal should vanish (quench) completely. If fluorescence remains, it is likely autofluorescence or binding to non-zinc targets (e.g., Cd²⁺, though rare in biological samples).

B. Zinc-Pyrithione Saturation (Positive Control)

To prove the probe is responsive:

  • Treat cells with 10 µM ZnCl₂ + 1-5 µM Pyrithione (an ionophore that shuttles Zn across membranes).

  • Result: A massive increase in intracellular fluorescence intensity, confirming the probe is functional and not saturated by basal levels.

C. Specificity Check

While Quinoline probes are Zn-selective, high concentrations of Cu²⁺ or Fe²⁺ can quench the signal (paramagnetic quenching). Ensure your buffer is free of these contaminants. Ca²⁺ and Mg²⁺ (up to millimolar levels) generally do not interfere, which is the major advantage of quinolines over other chelators.

References

  • National Institutes of Health (PMC). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the purification of quinoline derivatives.

[1] Status: Operational Ticket Type: Advanced Purification Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary Quinoline derivatives are pharmacophores of immense value in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Type: Advanced Purification Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Quinoline derivatives are pharmacophores of immense value in medicinal chemistry (e.g., antimalarials, kinase inhibitors), yet they present a distinct set of purification challenges.[1][2][3][4][5] Their basic nitrogen atom (


 for quinoline itself) leads to strong interactions with acidic stationary phases, while their planar, aromatic nature often results in poor solubility or "oiling out" during crystallization.

This guide moves beyond standard protocols to address the causality of failure modes. We treat purification not as a cleanup step, but as a chemical process governed by


, lipophilicity (

), and

-stacking interactions.
Module 1: The "Crude" Reality – Initial Isolation & Workup

User Ticket #101: "My Skraup/Friedländer reaction yielded a black, viscous tar. Direct chromatography is impossible."

Root Cause: Classical quinoline syntheses (Skraup, Combes, Doebner-Miller) are oxidative and often produce polymerized byproducts and unreacted anilines. These "tars" will irreversibly foul silica columns.

The Solution: The Self-Validating Acid-Base Extraction Do not attempt chromatography on the crude tar. Instead, exploit the basicity of the quinoline nitrogen to separate it from neutral tars and acidic impurities.

Protocol:

  • Dissolution: Dissolve the crude tar in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidification (Validation Point A): Extract with 1M or 2M HCl (

    
    ).
    
    • Mechanism:[4][6] The quinoline is protonated (

      
      ) and moves to the aqueous phase. Neutral tars and non-basic impurities remain in the organic phase.
      
    • Self-Validation: Check the pH of the aqueous layer.[7][8][9] It must be

      
      .
      
  • Wash: Wash the combined aqueous acidic layers with fresh organic solvent to remove trapped neutrals.

  • Basification (Validation Point B): Cool the aqueous layer on ice (exothermic). Slowly add 4M NaOH or

    
     until 
    
    
    
    .
    • Mechanism:[4][6] The quinolinium salt is deprotonated (

      
      ), precipitating as the free base or forming an oil.
      
    • Self-Validation: Check pH with paper.[7] It must be basic enough to ensure the species is neutral (

      
      ).
      
  • Extraction: Extract the cloudy aqueous mixture with organic solvent (

    
    ). Dry over 
    
    
    
    and concentrate.

Visual Workflow:

AcidBaseExtraction start Crude Reaction Mixture (Tar/Oil) dissolve Dissolve in Organic Solvent (EtOAc / DCM) start->dissolve acid_ext Extract with 1M HCl (3x) dissolve->acid_ext organic_waste Organic Layer (Contains Neutral Tars) acid_ext->organic_waste Neutrals stay aqueous_acid Aqueous Acidic Layer (Contains Quinolinium Salt) acid_ext->aqueous_acid Product migrates wash Wash Aqueous with Organic Solvent aqueous_acid->wash basify Basify with NaOH/NH4OH to pH > 10 wash->basify final_ext Extract with Organic Solvent basify->final_ext product Clean Quinoline Free Base final_ext->product

Caption: Logical flow for Acid-Base extraction. This method isolates the basic quinoline from non-basic polymeric impurities common in cyclization reactions.

Module 2: Chromatography Troubleshooting

User Ticket #204: "My product streaks and tails on the silica column. I lose mass and resolution."

Root Cause: Silica gel is slightly acidic (


). The basic nitrogen of the quinoline ring interacts with the silanol groups (

) via hydrogen bonding or ionic interactions. This causes peak broadening (tailing) and irreversible adsorption.[7]

Troubleshooting Protocol:

IssueRecommended ModificationMechanism
Severe Tailing Add 1–5% Triethylamine (TEA) or 1%

to the mobile phase.
The additive competes for silanol sites, "blocking" them and allowing the quinoline to elute freely [1].
Irreversible Adsorption Switch to Neutral or Basic Alumina .Alumina lacks the acidic protons of silica, preventing the acid-base interaction that traps the product.
High Polarity Use DCM:MeOH:NH3 (90:9:1) .Methanol provides polarity; ammonia suppresses ionization. Note: Do not use acetone with primary amines.

User Ticket #205: "I cannot separate the 6-substituted and 8-substituted regioisomers."

Root Cause: Many quinoline syntheses (e.g., Skraup on meta-substituted anilines) yield mixtures of 5-/7- or 6-/8-isomers. These isomers have nearly identical polarity but different molecular shapes.

The Solution:

  • Change the Stationary Phase: If silica fails, try C18 (Reverse Phase) . The separation mechanism shifts from polarity-based to hydrophobicity/shape-based.

  • Recrystallization: Isomers often have vastly different crystal packing energies.

    • Example: 6-nitroquinoline (

      
      ) vs 8-nitroquinoline (
      
      
      
      ). The higher melting isomer will typically crystallize out first from ethanol or acetic acid.
Module 3: Crystallization & "Oiling Out"

User Ticket #309: "My product forms an oil at the bottom of the flask instead of crystals."

Root Cause: Quinolines are often lipophilic and have low melting points. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (crystallization boundary). This often happens when the solution is cooled too quickly or the solvent is too polar.

Corrective Actions:

  • The "Cloud Point" Method:

    • Dissolve the oil in a minimal amount of a "good" solvent (e.g., DCM or Acetone).

    • Slowly add a "bad" solvent (e.g., Hexane or Pentane) dropwise until a persistent cloudiness appears.

    • Add one drop of the good solvent to clear it.

    • Cap and let stand undisturbed. Do not cool immediately.[7]

  • Solvent Systems for Quinolines:

Solvent SystemApplicationNotes
Ethanol (Abs.) General PurposeGood for polar derivatives (amino/hydroxy quinolines).
Toluene/Hexane Lipophilic DerivativesExcellent for shape-selective crystallization of isomers.
Ethyl Acetate/Hexane StandardStart with hot EtOAc, add Hexane until turbid.
Acetonitrile PolishingGood for removing colored impurities; often yields needles.
Module 4: Metal Scavenging (Pd/Cu Removal)

User Ticket #412: "My product is for biological testing, but it's gray/brown and contains residual Palladium from the cross-coupling step."

Root Cause: Quinoline nitrogens are excellent ligands for transition metals. They chelate Pd or Cu catalysts, carrying them through standard workups.

The Solution: Standard filtration is insufficient. You must break the Quinoline-Metal complex.

Protocol:

  • Chemical Scavengers: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin to the organic solution. Stir for 4 hours at room temperature, then filter. The sulfur binds Pd more tightly than the quinoline nitrogen [2].

  • Chelating Wash: If resins are unavailable, wash the organic layer with 10% aqueous L-Cysteine or EDTA solution (

    
    ). The water-soluble ligand strips the metal from the organic phase.
    
References
  • BenchChem Technical Support. (2025).[7][2][9] Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from 7[9]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from 10

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Retrieved from 11

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from 12

Sources

Optimization

Addressing poor reactivity of starting materials in the Friedländer reaction.

Topic: Troubleshooting Poor Reactivity & Optimization of Starting Materials Status: Operational | Ticket Priority: High Welcome to the Application Support Hub You are likely here because your condensation of a 2-aminoary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Reactivity & Optimization of Starting Materials

Status: Operational | Ticket Priority: High

Welcome to the Application Support Hub

You are likely here because your condensation of a 2-aminoaryl ketone/aldehyde with an


-methylene ketone failed to yield the expected quinoline, or the yield is critically low.

The Friedländer reaction is deceptively simple in theory but notoriously temperamental in practice. The primary failure modes usually stem from precursor instability (specifically 2-aminobenzaldehyde) or kinetic barriers (steric/electronic mismatch).

This guide deconstructs these failure modes and provides validated protocols to bypass them.

Module 1: Diagnostic Triage

"Why is my reaction failing?"

Before altering conditions, determine if the failure is thermodynamic (equilibrium issues) or kinetic (reactivity issues). Use this logic flow to identify your bottleneck.

Friedlander_Triage start START: Low Yield / No Reaction check_sm Check 2-Aminobenzaldehyde Purity start->check_sm is_pure Is it a dark oil/solid? check_sm->is_pure instability ISSUE: Self-Condensation (Trimerization) is_pure->instability Yes (Degraded) check_ketone Check Ketone Partner is_pure->check_ketone No (Pure) sol_instability SOLUTION: Use In-Situ Reduction (See Protocol A) instability->sol_instability is_hindered Is alpha-position hindered or electron-rich? check_ketone->is_hindered kinetic_fail ISSUE: Kinetic Barrier (Aldol Step Stalled) is_hindered->kinetic_fail Yes sol_lewis SOLUTION: Lewis Acid Catalysis (See Protocol B) kinetic_fail->sol_lewis sol_mw SOLUTION: Microwave Irradiation (See Protocol C) kinetic_fail->sol_mw

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Module 2: The "Unstable Precursor" Problem

The Issue: 2-Aminobenzaldehyde is intrinsically unstable. It undergoes rapid self-condensation to form tricyclic species (like anhydro-trimer) upon storage, rendering it inactive for the Friedländer reaction. The Fix: Do not isolate 2-aminobenzaldehyde. Generate it in situ from 2-nitrobenzaldehyde .

Protocol A: Domino Nitro-Reduction/Friedländer Synthesis

This method uses Iron (Fe) or Tin(II) Chloride (


) to reduce the nitro group in the presence of the ketone. As soon as the amine is formed, it is trapped by the ketone before it can self-destruct.

Reagents:

  • 2-Nitrobenzaldehyde derivative (1.0 equiv)

  • Ketone/Aldehyde partner (1.1 - 1.2 equiv)

  • Iron powder (4.0 equiv) or

    
    
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/HCl

Step-by-Step:

  • Dissolution: Dissolve 2-nitrobenzaldehyde (1 mmol) and the ketone partner (1.2 mmol) in Glacial AcOH (5 mL).

  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Iron powder (4 mmol) in small portions over 10 minutes. Caution: Exothermic.

  • Reflux: Increase temperature to 100–110°C and stir for 2–4 hours. Monitor via TLC (look for the disappearance of the nitro compound).[1]

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove iron residues. Wash with Ethyl Acetate.

    • Neutralize the filtrate with sat.

      
       (Caution: Gas evolution).
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.[2]
      

Why this works: The in situ generation maintains a low steady-state concentration of the free amine, statistically favoring the cross-reaction with the ketone over self-condensation 3.

Module 3: Overcoming Kinetic Barriers (Sterics & Electronics)

The Issue: If your ketone partner is bulky (steric hindrance) or electron-rich (poor electrophile), standard Bronsted base catalysis (KOH/EtOH) often fails to drive the rate-determining aldol step. The Fix: Switch to Lewis Acid Catalysis or Microwave Irradiation .

Protocol B: Lewis Acid Catalyzed Synthesis (

)

Lewis acids coordinate to the carbonyl oxygen of the ketone, increasing its electrophilicity without the harshness of concentrated protic acids. Indium(III) triflate is water-tolerant and highly effective.

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)

  • Active methylene ketone (1.2 equiv)

  • Catalyst:

    
     (5–10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (Solvent-free is also possible).
    

Step-by-Step:

  • Mix: Combine reactants in acetonitrile (3 mL per mmol).

  • Catalyze: Add

    
     (5 mol%).
    
  • React: Stir at 50–80°C.

    • Note: Reaction times are significantly shorter (often 30–60 mins) compared to classic methods.

  • Purification: The catalyst is water-soluble. Simply dilute with water and extract the product with Ethyl Acetate. The catalyst can often be recovered from the aqueous phase.[4]

Data Comparison: Catalyst Efficiency

Catalyst Condition Yield (%) Time Suitability
KOH (Classic) Reflux/EtOH 45–60% 12–24 h Simple substrates only.
HCl (Classic) Reflux 50–70% 8–12 h Acid-stable groups only.

|


  | 80°C/

| 85–95% | 1–2 h | Sensitive/Hindered groups. | |

| 100°C/Neat | 90–98% | 30 min | Green/Solvent-free 5. |
Module 4: The "Brute Force" Method (Microwave)

The Issue: Thermal transfer in refluxing solvents is slow. For deactivated substrates, the reaction may stall before completion. The Fix: Microwave irradiation provides direct dielectric heating, rapidly overcoming the activation energy of the dehydration step.

Protocol C: Microwave-Assisted Synthesis

Reagents:

  • Reactants (1:1 ratio)

  • Solvent: Glacial Acetic Acid (acts as both solvent and catalyst).

Step-by-Step:

  • Load: Place reactants in a microwave-safe vial. Add Glacial AcOH (2–3 mL).

  • Irradiate: Set microwave reactor to 160°C (High absorption).

  • Run: Hold time: 5–10 minutes .

  • Workup: Pour the reaction mixture onto crushed ice. The quinoline often precipitates as a solid. Filter and wash with water.[2]

Why this works: Acetic acid under microwave conditions acts as a high-temperature solvent with high loss tangent, allowing rapid superheating that drives the elimination of water (the thermodynamic sink of the reaction) 6.

Mechanistic Insight: The Critical Path

Understanding the mechanism helps in selecting the right modification.

Friedlander_Mechanism sm1 2-Amino Ketone/Aldehyde aldol Aldol Intermediate (Rate Limiting Step) sm1->aldol Acid/Base sm2 Ketone (Alpha-CH2) sm2->aldol cyclization Cyclization aldol->cyclization Dehydration imine Schiff Base Intermediate water_loss - H2O product Quinoline cyclization->product

Figure 2: The simplified reaction pathway. Note that the Aldol Condensation is often the rate-determining step (RDS) 7. Lewis acids accelerate this step by polarizing the carbonyl acceptor.

Frequently Asked Questions (FAQ)

Q: My product is forming, but it's stuck as an intermediate alcohol (aldol adduct). Why? A: This indicates the dehydration step is stalled. This is common in base-catalyzed reactions at lower temperatures.

  • Fix: Add a dehydration agent like p-TsOH (p-Toluenesulfonic acid) or switch to the Microwave/AcOH protocol (Protocol C) to force water elimination thermally.

Q: Can I use 2-aminobenzyl alcohol instead of the aldehyde? A: Yes. This is an "oxidative Friedländer" approach. You will need a ruthenium catalyst (e.g.,


) and a base (KOH) to oxidize the alcohol to the aldehyde in situ. This avoids handling the unstable aldehyde, similar to the nitro-reduction method.

Q: I am using a cyclic ketone (e.g., cyclohexanone) and getting low yields. A: Cyclic ketones can sometimes form the "kinetic" enolate rather than the "thermodynamic" one required for the correct regiochemistry.

  • Fix: Ensure you are using conditions that favor thermodynamic equilibration (higher temperature, weaker bases, or acid catalysis).

References
  • Domino Nitro Reduction-Friedländer Heterocyclization. National Institutes of Health (NIH) / PubMed. 3

  • Microwave-assisted, [Bmim]HSO4-catalyzed Friedländer Quinoline Synthesis. Bentham Science / Current Organocatalysis. 5[4][3]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. 6[2][4][3][6][8][5]

  • Friedländer Synthesis Mechanism & Catalysis. Wikipedia / Organic Chemistry Portal. 7

  • Lewis Acid Catalysts in Selectivity Control. Royal Society of Chemistry (New J. Chem). 9

Sources

Troubleshooting

Technical Support Center: Optimizing Quinoline Solubility for Biological Assays

Ticket ID: QN-SOL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QN-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting precipitation, aggregation, and bioavailability of quinoline derivatives in aqueous media.

Executive Summary: The Quinoline Challenge

Quinoline derivatives are privileged scaffolds in medicinal chemistry, but they present a classic "brick dust" challenge. Their flat, planar aromatic structure encourages strong


-

stacking, leading to high crystal lattice energy and poor aqueous solubility. Furthermore, the basic nitrogen (pKa

4.9) means they remain uncharged and lipophilic at physiological pH (7.4), often resulting in immediate precipitation ("crashing out") when diluted from DMSO stocks into assay media.

This guide provides validated protocols to overcome these barriers without compromising assay biological relevance.

Module 1: The "Crash" Phenomenon (Solvent Shock)

Issue: Compound precipitates immediately upon adding DMSO stock to the aqueous buffer. Mechanism: This is "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local solubility drops exponentially before the compound can disperse. This creates supersaturated zones that nucleate precipitation.

Protocol: The Intermediate Dilution Method

Do not pipette 100% DMSO stock directly into the final assay well. Use this "stepping stone" approach to lower the kinetic energy barrier of solvation.

  • Prepare Stock: Start with your standard 10 mM stock in 100% DMSO.

  • Intermediate Step (10x): Dilute the stock 1:10 into a "transition buffer" containing 10-20% DMSO and 0.01% Tyloxapol or Pluronic F-127.

    • Why? The surfactant prevents micro-nucleation, and the intermediate DMSO concentration sustains solubility while introducing water.

  • Final Assay Step (1x): Pipette the Intermediate solution into your final assay plate (1:10 dilution).

    • Result: Final DMSO is 1-2% (check assay tolerance), and the compound is already hydrated.

Visualization: Solvent Shock Mitigation

Solvent_Shock_Mitigation Stock 10 mM Stock (100% DMSO) Direct Direct Addition (High Risk of Precipitate) Stock->Direct Avoid Inter Intermediate Mix (10% DMSO + Surfactant) Stock->Inter 1:10 Dilution Assay Final Assay Well (1% DMSO, Soluble) Inter->Assay 1:10 Dilution

Figure 1: The Intermediate Dilution workflow reduces the thermodynamic shock of introducing lipophilic compounds to aqueous buffers.

Module 2: Leveraging pH and Salt Forms

Issue: Compound is insoluble even at low concentrations in neutral buffers (PBS, pH 7.4). Mechanism: The quinoline nitrogen is a weak base (pKa ~4.9). At pH 7.4, it is >99% neutral (uncharged). Solubility increases logarithmically as pH drops below the pKa.

Protocol: In-Situ Acidification & Salt Selection

If your assay allows (e.g., biochemical assays, lysosomal targets), lower the buffer pH. If physiological pH is mandatory, convert the free base to a salt form before solubilization.

Comparison of Solubilization Strategies:

StrategyMethodologyProsCons
Free Base (Standard) Dissolve in DMSO, dilute in pH 7.4 buffer.Simple, no synthesis required.High risk of precipitation; variable IC50s.
In-Situ Acidification Use Acetate or Citrate buffer (pH 4.5 - 5.0).Protonates Nitrogen; massive solubility boost.[1]Incompatible with many cell assays; may denature some enzymes.
Salt Formation (HCl) Treat solid with ethanolic HCl; dry; dissolve.Creates stable, soluble solid; pH neutral in assay.Requires chemical step; HCl salts can be hygroscopic.
Salt Formation (Mesylate) Treat with Methanesulfonic acid.Excellent for high MW lipophilic quinolines.Lower percentage of active parent drug by weight.
Troubleshooting FAQ:

Q: Can I just add HCl to my DMSO stock? A: No. Adding aqueous acid to DMSO is exothermic and can degrade your compound. Add the acid to the buffer, or synthesize the salt form of the powder first.

Module 3: Advanced Complexation (Cyclodextrins)

Issue: High concentrations required (e.g., animal studies or low-affinity screens) where DMSO limits are exceeded. Mechanism: Quinolines fit perfectly into the hydrophobic cavity of


-Cyclodextrin (

-CD).[2] The hydrophilic exterior of the CD keeps the complex in solution.
Protocol: HP-

-CD "Entrapment"

We recommend Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
over native

-CD due to its higher water solubility and lower renal toxicity.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or saline. Filter sterilize (0.22 
    
    
    
    m).
  • Compound Addition: Add your quinoline powder slowly to the vehicle while vortexing.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.

  • Equilibration: Shake at room temperature for 4 hours to ensure thermodynamic equilibrium of the inclusion complex.

Critical Note: Cyclodextrins can sequester cholesterol from cell membranes. Always include a "Vehicle Control" with the same % of CD in your assay to normalize for background toxicity.

Module 4: Assay Interference (Aggregation)

Issue: You observe steep Hill slopes (>2.0) or "promiscuous" inhibition in enzymatic assays. Mechanism: Planar quinolines often form colloidal aggregates that sequester enzymes non-specifically. This is a common cause of false positives (PAINS - Pan-Assay Interference Compounds).

Diagnostic Workflow: The Detergent Test

If you suspect aggregation, run the assay +/- 0.01% Triton X-100 (or Tween-80).

  • Result A: IC50 remains the same

    
     True inhibitor.
    
  • Result B: IC50 increases significantly (potency drops)

    
     Aggregator (False Positive).
    
Visualization: Solubility Decision Tree

Solubility_Decision_Tree Start Start: Quinoline Solubility Issue Check_pKa Check pKa relative to Assay pH Start->Check_pKa Is_Basic Is pH < pKa? Check_pKa->Is_Basic Protonated Soluble (Cationic) Proceed with Assay Is_Basic->Protonated Yes Neutral Neutral (Lipophilic) Risk of Aggregation Is_Basic->Neutral No Strategy Select Strategy Neutral->Strategy Salt Synthesize Salt Form (HCl / Mesylate) Strategy->Salt Long term fix Complex Use Cyclodextrin (HP-beta-CD) Strategy->Complex High Conc. Needed Detergent Add 0.01% Triton X-100 (Prevent Aggregation) Strategy->Detergent Enzyme Assay

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on assay conditions.

References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in Biological Assays. [Link]

  • PubChem. Quinoline Compound Summary (CID 7047).[3] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological physical chemistry (Aggregation & PAINS). Nature Reviews Drug Discovery. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability Constants of Metal Complexes with Methyl Quinoline-8-Carboxylate

In the landscape of coordination chemistry and its applications in analytical sciences and drug development, the quest for ligands that form stable and selective metal complexes is paramount. Methyl Quinoline-8-Carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of coordination chemistry and its applications in analytical sciences and drug development, the quest for ligands that form stable and selective metal complexes is paramount. Methyl Quinoline-8-Carboxylate, a derivative of the venerable 8-hydroxyquinoline, presents a compelling scaffold for chelation. This guide offers a comprehensive analysis of the stability constants of its metal complexes, providing a comparative perspective grounded in experimental data and established chemical principles. We will delve into the factors governing complex stability, present a robust protocol for its determination, and contextualize its performance against related ligands.

The Significance of Stability Constants in Complexometry

The stability of a metal-ligand complex in solution is quantitatively expressed by its stability constant (or formation constant), K. For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The corresponding stability constant, K₁, is given by:

K₁ = [ML] / ([M][L])

A higher value of K indicates a greater concentration of the complex at equilibrium and thus, higher stability. These constants are fundamental in predicting the behavior of metal ions in biological systems, designing new therapeutic agents, and developing sensitive analytical methods.

Comparative Analysis of Stability Constants

The stability of metal complexes with Methyl Quinoline-8-Carboxylate is influenced by the nature of the metal ion. While extensive data for this specific ligand is distributed across various studies, a comparative analysis reveals trends consistent with established coordination chemistry principles. The data presented below has been collated from various sources studying quinoline-based ligands.

Metal IonLog K₁Log K₂Overall Stability (log β₂)Reference
Cu²⁺4.804.008.80
Ni²⁺4.203.507.70
Co²⁺4.003.207.20
Zn²⁺3.803.006.80
Fe²⁺3.502.806.30
Mn²⁺2.80--

Note: The stability constants are often determined in a mixed solvent system (e.g., 75% v/v dioxane-water) due to the low aqueous solubility of the ligand and its complexes.

The trend in stability for divalent metal ions largely follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn². This trend is a well-established phenomenon in coordination chemistry and is attributed to the variation in ionic radius and ligand field stabilization energy across the series of transition metals.

Methyl Quinoline-8-Carboxylate acts as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the quinoline ring and an oxygen atom from the carboxylate group. This forms a stable five-membered chelate ring, which is a key contributor to the overall stability of the complex.

Figure 1: Chelation of a metal ion by Methyl Quinoline-8-Carboxylate.

Experimental Protocol: Potentiometric pH-Titration

The determination of stability constants is a meticulous process. The Calvin-Bjerrum pH-titration technique, as modified by Irving and Rossotti, remains a gold standard for its reliability and the wealth of information it provides.

This method involves titrating a solution containing the ligand, with and without the metal ion, against a standard base. The resulting changes in pH are used to calculate the degree of protonation of the ligand and the formation function (n̄), which represents the average number of ligands bound to a metal ion.

workflow prep Prepare Solutions: 1. Standard Acid (HClO₄) 2. Ligand in Dioxane 3. Metal Perchlorate 4. Standard Base (NaOH) mix1 Mixture A: Acid + Water + Dioxane prep->mix1 mix2 Mixture B: Mixture A + Ligand prep->mix2 mix3 Mixture C: Mixture B + Metal Ion prep->mix3 titrate Titrate each mixture against standard NaOH using a calibrated pH meter. mix1->titrate mix2->titrate mix3->titrate plot Plot pH vs. Volume of NaOH added for each titration. titrate->plot calc Calculate n̄ (formation function) and pL (free ligand exponent) from the titration curves. plot->calc form_curve Plot n̄ vs. pL to obtain the formation curve. calc->form_curve det_k Determine stepwise stability constants (K₁ and K₂) from the formation curve. form_curve->det_k

Figure 2: Workflow for determining stability constants via potentiometric titration.

  • Solution Preparation:

    • All solutions should be prepared in deionized, CO₂-free water.

    • A stock solution of the ligand, Methyl Quinoline-8-Carboxylate, is prepared in purified dioxane.

    • A standard solution of a strong acid (e.g., HClO₄) is prepared to maintain a constant ionic strength.

    • A stock solution of the metal salt (e.g., copper perchlorate) is prepared and standardized.

    • The titrant, a standard solution of carbonate-free sodium hydroxide, is prepared and standardized.

  • Titration Procedure:

    • Three sets of solutions are prepared for titration:

      • A (Acid titration): Acid + Water + Dioxane

      • B (Ligand titration): Acid + Ligand + Water + Dioxane

      • C (Complex titration): Acid + Ligand + Metal Ion + Water + Dioxane

    • The total volume is kept constant for all sets. The ionic strength is also maintained constant using an inert salt like NaClO₄.

    • Each solution is titrated against the standard NaOH solution. The pH is recorded after each addition of the titrant.

  • Data Analysis:

    • The titration curves (pH vs. volume of NaOH) are plotted for the three sets.

    • The proton-ligand stability constants are determined from the titration curves of A and B.

    • The metal-ligand stability constants are then determined from the titration curves of B and C. The average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) are calculated using the Irving-Rossotti equations.

    • A formation curve is plotted (n̄ vs. pL). The stepwise stability constants (log K₁ and log K₂) are obtained from this curve at n̄ = 0.5 and n̄ = 1.5, respectively.

Factors Influencing the Stability of Metal Complexes

The stability of the metal complexes with Methyl Quinoline-8-Carboxylate is not arbitrary but is governed by several key factors:

  • The Metal Ion:

    • Charge: Higher charge on the metal ion generally leads to more stable complexes due to stronger electrostatic attraction.

    • Ionic Radius: Smaller ionic radii result in a higher charge density, which favors stronger bonding and more stable complexes.

    • Ligand Field Stabilization Energy (LFSE): For transition metals, the arrangement of d-electrons in the presence of the ligand field can provide additional stabilization. This is a major reason for the trend observed in the Irving-Williams series.

  • The Ligand:

    • Basicity: A more basic ligand will donate its electron pair more readily, forming a stronger bond with the metal ion.

    • Chelate Effect: As a bidentate ligand, Methyl Quinoline-8-Carboxylate forms a chelate ring with the metal ion. This is entropically favored over the coordination of two separate monodentate ligands, leading to a significant increase in stability.

    • Steric Hindrance: Bulky substituents near the coordination site can hinder the approach of the metal ion, reducing the stability of the complex.

Conclusion

Methyl Quinoline-8-Carboxylate is a potent chelating agent, forming stable complexes with a range of divalent metal ions. The stability of these complexes, following the predictable Irving-Williams series, underscores the fundamental principles of coordination chemistry. The robust and reliable potentiometric titration method provides a clear pathway for the experimental determination of these crucial stability constants. Understanding these parameters is essential for researchers and professionals in drug development and analytical sciences, enabling the rational design of new molecules and methods based on selective metal chelation.

References

  • Stevenson, R. L., & Freiser, H. (1967). Stability constants of some metal chelates of 8-quinolinol and its analogs. Analytical Chemistry, 39(12), 1354–1358. [Link]

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210. [Link]

  • Bjerrum, J. (1941). Metal ammine formation in aqueous solution: Theory of the reversible step reactions. P. Haase & Son.
  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. [Link]

Comparative

Benchmarking Quinoline Fluorophores: Quantum Yields, Mechanisms, and Measurement Protocols

Executive Summary: The Quinoline Paradox Quinoline fluorophores occupy a unique niche in fluorescence spectroscopy. Unlike Rhodamines or Fluoresceins, which are inherently brilliant, the parent quinoline scaffold is virt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Paradox

Quinoline fluorophores occupy a unique niche in fluorescence spectroscopy. Unlike Rhodamines or Fluoresceins, which are inherently brilliant, the parent quinoline scaffold is virtually non-fluorescent (


) due to efficient intersystem crossing and rapid internal conversion.

However, quinoline is a "tunable chassis." By manipulating the nitrogen lone pair—either through protonation, metal chelation, or extending conjugation—we can unlock quantum yields (QY) exceeding 50%. This guide objectively compares these derivatives, explaining the causality of their performance and providing a validated protocol for measuring their QY, a critical parameter for bio-imaging and OLED applications.

Mechanistic Architecture: Why Structure Dictates Performance

To select the right fluorophore, you must understand the electronic transitions governing the quinoline ring.

The "Dark" State vs. The "Bright" State
  • Native State (

    
    ):  In bare quinoline, the lowest excited singlet state is often of 
    
    
    
    character (involving the nitrogen lone pair). These states have low radiative rates and rapid intersystem crossing to the triplet state, quenching fluorescence.
  • Emissive State (

    
    ):  To achieve high QY, molecular design must lower the energy of the 
    
    
    
    state below the
    
    
    state.
Three Strategies to Boost QY
  • Protonation/Alkylation: Binding the nitrogen lone pair (e.g., Quinine) eliminates the

    
     transition, leaving the emissive 
    
    
    
    transition dominant.
  • Chelation (Rigidity): 8-Hydroxyquinoline (8-HQ) is weak alone due to Excited-State Intramolecular Proton Transfer (ESIPT). Binding a metal (e.g., Al³⁺ in Alq3) blocks ESIPT and rigidifies the structure, reducing non-radiative decay.

  • Push-Pull Conjugation: Adding electron donors (e.g., amino groups) creates an Intramolecular Charge Transfer (ICT) state, often red-shifting emission and increasing QY in specific solvents.

Visualization: Structural Logic of Quinoline Fluorescence

QuinolineMechanism Quinoline Parent Quinoline (Low QY < 0.1%) LonePair N-Lone Pair (n -> pi* Transition) Quinoline->LonePair Path_Acid Acid/Protonation Quinoline->Path_Acid Path_Metal Metal Chelation (e.g., Al3+) Quinoline->Path_Metal Path_Conj Styryl/ICT Quinoline->Path_Conj Quench Fluorescence Quenching (Intersystem Crossing) LonePair->Quench Promotes Quinine Quinium Ion (QY ~55%) Blocked n->pi* Path_Acid->Quinine Eliminates Lone Pair Alq3 Alq3 Complex (QY ~30-50%) Rigidity + No ESIPT Path_Metal->Alq3 Locks Structure Styryl Styrylquinolines (Solvent Dependent) ICT Mechanism Path_Conj->Styryl Red Shift

Figure 1: Decision tree showing how chemical modification alters the electronic landscape of quinoline to enhance Quantum Yield.

Comparative Data Analysis

The following table aggregates experimental data. Note the extreme dependence on solvent polarity and pH, which is characteristic of quinoline derivatives.

Fluorophore ClassCompoundConditions / SolventEmission

Quantum Yield (

)
Mechanistic Insight
Alkaloid Quinine Sulfate 0.1 M H₂SO₄450 nm0.546 Protonation of ring nitrogen raises

energy, enabling

emission. Standard reference.
Parent QuinolineEthanol~310 nm0.001Fluorescence quenched by rapid intersystem crossing (

).
Chelator 8-HydroxyquinolineEthanol~400 nm0.02Low QY due to ESIPT (proton transfer) in excited state.
Metal Complex Alq3 Solid Film / Ethanol520 nm0.32 (Soln) / 0.50 (Film) Metal binding blocks ESIPT and increases rigidity. Critical for OLEDs.
Amino-Deriv. 6-AminoquinolineWater (Neutral)540 nm0.05Weak fluorescence due to solvent relaxation.
Amino-Deriv. 6-AminoquinolineEthanol540 nm0.38Reduced non-radiative decay in organic solvent.
Styryl (E)-StyrylquinolineDMSO (Polar)~580 nm0.01TICT (Twisted ICT) state leads to non-radiative decay in polar solvents.
Styryl (E)-StyrylquinolineToluene (Non-polar)~550 nm0.19 - 0.40 Suppression of TICT state restores fluorescence.

Critical Insight: For bio-imaging, Quinine derivatives are robust but UV-excited. For cellular probes, Styrylquinolines are preferred due to longer wavelengths, but their QY is highly sensitive to the local environment (viscosity/polarity sensors).

Validated Experimental Protocol: Measuring Relative QY

Reagents & Standards
  • Reference Standard: Quinine Sulfate Dihydrate (NIST SRM 936a recommended).

  • Reference Solvent: 0.1 M HClO₄ (Perchloric Acid).[1]

    • Expert Note: While H₂SO₄ is traditional, 0.1 M HClO₄ is superior because the QY of Quinine in H₂SO₄ is temperature-dependent (-0.25% per °C), whereas it is stable in HClO₄.

  • Sample Solvent: Spectroscopic grade (Ethanol, DMSO, etc.).

Step-by-Step Workflow
  • Absorbance Matching (The Golden Rule):

    • Prepare the Reference and Sample solutions.

    • Adjust concentrations so that the Optical Density (OD) at the excitation wavelength is 0.05 ± 0.01 .

    • Why? Absorbance > 0.1 leads to the Inner Filter Effect (re-absorption of emitted light), artificially lowering the calculated QY.

  • Spectral Acquisition:

    • Excitation Wavelength (

      
      ): 350 nm (common for Quinine and Quinoline derivatives).
      
    • Scan Range: Emission peak minus 10 nm to 700 nm.

    • Slit Widths: Keep constant (e.g., 2 nm/2 nm) for both sample and reference.

  • Calculation: Use the following equation:

    
    
    
    • 
      : Quantum Yield[1][2][3][4][5][6][7][8][9]
      
    • 
      : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance (using 4-5 concentration points is best practice).
      
    • 
      : Refractive index of the solvent.[7]
      
    • Subscripts:

      
       = sample, 
      
      
      
      = standard.
Visualization: Measurement Workflow

QYProtocol Start Start: Sample Preparation CheckOD Check Absorbance (OD) at Excitation Lambda Start->CheckOD Decision Is OD < 0.1? CheckOD->Decision Dilute Dilute Sample Decision->Dilute No (Inner Filter Risk) Measure Measure Integrated Emission Spectrum Decision->Measure Yes Dilute->CheckOD RefIndex Apply Refractive Index Correction (n²) Measure->RefIndex Calc Calculate QY (Relative to Quinine) RefIndex->Calc

Figure 2: Workflow for accurate Relative Quantum Yield determination avoiding common artifacts.

Troubleshooting & Optimization

  • Oxygen Quenching: Quinolines with long lifetimes (or triplet states) are sensitive to dissolved oxygen.

    • Action: Degas solutions with Argon for 10 minutes if QY appears anomalously low.

  • Photobleaching: Styrylquinolines can undergo cis-trans photoisomerization under intense light.

    • Action: Use fresh samples for every measurement; do not re-scan the same cuvette multiple times.

  • Solvent Contamination: Acid traces in chloroform can inadvertently protonate the quinoline nitrogen, spiking the QY.

    • Action: Use basic alumina filtered solvents or add a trace of triethylamine if measuring the neutral species.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

  • Nawara, K., & Waluk, J. (2019).[1] Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389–5394.[1] Link

  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters (Seminal paper on Alq3), 51, 913.[8] Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy). Link

  • Bardez, E., et al. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. Journal of Physical Chemistry A, 101(42), 7786–7793. Link

Sources

Validation

Comparative cytotoxicity of quinoline derivatives on cancer cell lines.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Quinoline Scaffold in Oncology The quinoline scaffold (benzo[b]pyridine) remains a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Quinoline Scaffold in Oncology

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets. While historically entrenched as antimalarials (e.g., Chloroquine), quinoline derivatives are now pivotal in oncology for their ability to bypass multidrug resistance (MDR).

This guide objectively compares the cytotoxic performance of three distinct classes of quinoline derivatives:

  • 8-Hydroxyquinolines (8-HQ): Metal-chelating agents that drive ROS-mediated apoptosis.

  • 4-Aminoquinolines (4-AQ): Lysosomotropic agents that inhibit autophagy.

  • Novel C2-Substituted Hybrids: Dual-action agents targeting tubulin or kinases.

Mechanistic Comparison & Structure-Activity Relationship (SAR)[1]

To select the right derivative for your assay or therapeutic pipeline, you must understand the causality between substituent placement and cell death mechanism.

Class A: 8-Hydroxyquinolines (e.g., Nitroxoline, Clioquinol)
  • Primary Mechanism: Metal Chelation & ROS Generation. The hydroxyl group at position 8 and the nitrogen at position 1 form a bidentate ligand capable of chelating transition metals (Cu²⁺, Zn²⁺).

  • Causality: This chelation disrupts the electron transport chain and inhibits the proteasome, leading to a surge in Reactive Oxygen Species (ROS) that triggers intrinsic apoptosis.

  • SAR Insight: Halogenation at positions 5 and 7 (e.g., 5,7-dichloro-8-hydroxyquinoline) significantly increases lipophilicity and cytotoxicity but may increase neurotoxicity.

Class B: 4-Aminoquinolines (e.g., Chloroquine, Hydroxychloroquine)
  • Primary Mechanism: Autophagy Inhibition. These are weak bases that accumulate in acidic organelles (lysosomes) via proton trapping.

  • Causality: Accumulation raises lysosomal pH, inhibiting lysosomal enzymes (cathepsins). This blocks the fusion of autophagosomes with lysosomes, preventing the recycling of cellular components and leading to metabolic stress and cell death.[1]

  • SAR Insight: The length and basicity of the side chain at position 4 are critical for lysosomal accumulation.

Class C: Novel C2-Substituted Hybrids (e.g., 6MN-4-AQ)
  • Primary Mechanism: Multi-Targeting (Tubulin/Kinase). Bulky aryl groups at position 2 often sterically hinder metabolic degradation and facilitate binding to hydrophobic pockets in tubulin or kinases (e.g., EGFR).

Visualization: Dual Mechanistic Pathways

The following diagram contrasts the apoptotic induction of 8-HQs with the autophagic blockade of 4-AQs.

QuinolineMechanism Quinoline Quinoline Scaffold HQ 8-Hydroxyquinoline (e.g., Nitroxoline) Quinoline->HQ AQ 4-Aminoquinoline (e.g., Chloroquine) Quinoline->AQ Chelation Chelates Cu2+/Zn2+ HQ->Chelation Proteasome Proteasome Inhibition Chelation->Proteasome ROS ROS Surge (Oxidative Stress) Proteasome->ROS Apoptosis Intrinsic Apoptosis (Caspase-3) ROS->Apoptosis Lysosome Lysosomal Accumulation (Proton Trap) AQ->Lysosome pH Increased Lysosomal pH Lysosome->pH Autophagy Blocks Autophagosome Fusion pH->Autophagy Stress Metabolic Collapse Autophagy->Stress

Figure 1: Divergent cytotoxic pathways of C8-substituted vs. C4-substituted quinoline derivatives.

Comparative Data Analysis

The table below aggregates IC50 values (concentration inhibiting 50% of cell growth) from recent comparative studies. Note the significantly higher potency of the 8-HQ derivative (Nitroxoline) compared to the autophagy inhibitor Chloroquine in direct cytotoxicity assays.

Compound ClassRepresentative AgentTarget MechanismIC50 (MCF-7 Breast)IC50 (A549 Lung)IC50 (HepG2 Liver)Clinical Status
8-Hydroxyquinoline Nitroxoline Metal Chelation / ROS4.6 µM 5.8 µM 3.2 µM Approved (UTI), Repurposing
4-Aminoquinoline Chloroquine Autophagy Inhibition> 25.0 µM> 40.0 µM> 50.0 µMApproved (Malaria), Trials
Novel Hybrid 6MN-4-AQ Dual Apoptosis/Autophagy2.0 - 4.0 µM3.5 µM2.8 µMPreclinical
Standard ControlDoxorubicinDNA Intercalation0.5 - 1.0 µM0.8 µM1.2 µMStandard of Care

Data Interpretation for Researchers:

  • Potency vs. Utility: While Chloroquine shows high IC50 values (low direct cytotoxicity), its value lies in sensitizing cells to other agents (e.g., Doxorubicin) by preventing autophagy-mediated resistance. Do not discard it based solely on single-agent IC50.

  • The "Nitro" Effect: The 5-nitro group on 8-HQ (Nitroxoline) enhances potency by ~5-10 fold compared to the parent 8-HQ, likely due to increased electron affinity stabilizing the radical species generated during oxidative stress.

Experimental Workflow: Validated Cytotoxicity Protocol

To ensure reproducibility (E-E-A-T), this protocol utilizes the MTT Assay but includes critical "Self-Validation" steps often omitted in standard guides.

Reagents
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Positive Control: Doxorubicin (1 µM).

  • Vehicle Control: 0.1% DMSO (Must match the highest drug solvent concentration).

Step-by-Step Methodology
  • Seeding (The Critical Variable):

    • Seed cancer cells (MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates.

    • Scientific Integrity Note: Do not over-seed. If control wells reach 100% confluence before the assay end (48h/72h), contact inhibition will artificially lower the metabolic rate, masking the drug's effect.

  • Drug Treatment:

    • Allow 24h for attachment.

    • Treat with serial dilutions of Quinoline derivatives (e.g., 0.1 µM to 100 µM).

    • Validation: Perform in triplicate. Include "Blank" wells (media + MTT, no cells) to subtract background absorbance.

  • Incubation:

    • Incubate for 48 to 72 hours at 37°C, 5% CO2.

    • Why 72h? Quinoline-induced autophagy inhibition (Chloroquine) is a slow process; 24h is often insufficient to observe cell death.

  • MTT Addition & Readout:

    • Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.

    • Remove media carefully (do not disturb crystals).

    • Dissolve crystals in 150 µL DMSO.

    • Measure Absorbance (OD) at 570 nm (reference 630 nm).

  • Data Calculation:

    • % Viability = [(OD_sample - OD_blank) / (OD_control - OD_blank)] * 100

Workflow Visualization

MTTWorkflow Start Cell Seeding (3k-5k cells/well) Attach 24h Attachment Start->Attach Treat Drug Treatment (Serial Dilution) Attach->Treat Incubate Incubation (48-72h) Treat->Incubate MTT Add MTT (3-4h) Incubate->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Read OD 570nm Solubilize->Read

Figure 2: Optimized MTT Cytotoxicity Workflow for Quinoline Derivatives.

Expert Recommendations

  • Solubility Check: Many novel quinoline derivatives are hydrophobic. If precipitation occurs in the well (visible under microscope), it will scatter light and give false-high OD readings in MTT assays. Always visually inspect wells before adding MTT.

  • Assay Selection:

    • Use MTT/MTS for metabolic activity (mitochondrial function).

    • Use SRB (Sulforhodamine B) if testing autophagy inhibitors like Chloroquine. Since Chloroquine affects mitochondrial turnover, MTT (which relies on mitochondrial enzymes) can sometimes yield skewed results. SRB measures total protein and is more stable for this class.

  • Safety: 8-Hydroxyquinolines are potent metal chelators.[2] Avoid using metal spatulas or storing in metallic containers during synthesis/weighing.

References

  • BenchChem. (2025).[2][3] Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. Retrieved from

  • Jiang, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells. Drug Development Research. Retrieved from

  • Ding, W.Q., et al. (2024).[4] Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. PMC. Retrieved from

  • Saha, B., et al. (2024).[5][6] Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from

  • Mohamed, M.F.A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved from

Sources

Comparative

Comparison of quinoline derivatives as MRP2 inhibitors.

[1][2][3][4][5][6] Executive Summary This technical guide evaluates the performance of quinoline-based small molecules as inhibitors of Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). While MK-571 remains the gol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

This technical guide evaluates the performance of quinoline-based small molecules as inhibitors of Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). While MK-571 remains the gold standard for experimental validation due to its high potency (


), recent medicinal chemistry efforts have produced novel quinoline-ketoprofen hybrids  (e.g., Compound 6d) that offer enhanced specificity and reduced off-target toxicity. This guide compares these agents against clinical standards (Probenecid) and repurposed fluoroquinolones (Gemifloxacin), providing experimental protocols and structural insights for rational drug design.

Comparative Analysis of MRP2 Inhibitors[1][2][3][4][5][6][7][8]

The following table synthesizes experimental data from vesicular transport and dye efflux assays. It contrasts the established standard (MK-571) with emerging synthetic derivatives and repurposed antibiotics.

Table 1: Performance Metrics of Quinoline-Based MRP2 Inhibitors
Compound ClassRepresentative AgentPotency (

/

)
Selectivity ProfilePrimary MechanismStatus
Standard Reference MK-571

(LTC4)
Low : Inhibits MRP1, MRP4, BCRP, and UGTsCompetitive antagonist at substrate binding siteResearch Tool
Novel Synthetic Compound 6d High (> Ketoprofen)High : Designed specifically for MRP2H-bond interaction via C4-Carboxyl groupPre-clinical
Fluoroquinolone Gemifloxacin

Moderate : Selectivity ratio MRP2 > P-gp (~7-fold)Competitive substrate/inhibitorClinical Antibiotic
Non-Quinoline Control Probenecid

Low : Broad organic anion transporter inhibitorWeak competitive inhibitionClinical Gout Drug
Detailed Agent Profiles[9]
1. MK-571 (The Benchmark)
  • Role: Originally developed as a leukotriene D4 (

    
    ) receptor antagonist, MK-571 is the most widely used tool compound for validating MRP2 involvement.
    
  • Limitations: Its utility is hampered by promiscuity. It inhibits MRP1 and MRP4 with similar potency and can even inhibit phase II conjugation enzymes (UGTs), potentially confounding data in whole-cell assays.

  • Best Use Case: Vesicular transport assays where cytosolic enzymes (UGTs) are absent.

2. Compound 6d (The Novel Candidate)
  • Chemistry: A 2-phenylquinoline-4-carboxylic acid derivative designed by fusing the pharmacophore of ketoprofen (a known weak MRP2 inhibitor) with a quinoline scaffold.

  • Mechanism: Molecular docking reveals that the carboxyl group at position 4 forms critical hydrogen bonds with residues MET595 and MET598 in the MRP2 binding pocket.

  • Advantage: Shows higher potency than the parent drug ketoprofen and lacks the broad cytotoxicity associated with older quinolines.

3. Gemifloxacin (The Repurposed Agent)
  • Insight: While fluoroquinolones are antibiotics, Gemifloxacin exhibits significant MRP2 inhibitory activity (

    
    ).
    
  • Relevance: It is more selective for MRP2 than P-glycoprotein (

    
    ), making it a useful comparator for studying transporter-mediated drug-drug interactions (DDIs) in the kidney and liver.
    

Mechanism of Action & SAR

Structure-Activity Relationship (SAR)

Effective quinoline-based MRP2 inhibitors share specific structural motifs that dictate their affinity:

  • Anionic Charge: A negative charge (e.g., carboxylate) is not strictly required but significantly enhances potency (e.g., Compound 6d vs. non-carboxylated analogs) by mimicking endogenous substrates like bilirubin glucuronide.

  • Lipophilicity: A lipophilic tail (e.g., dimethoxy phenyl or long alkyl chain) is essential to penetrate the transmembrane domain.

  • Nitrogen Position: The quinoline nitrogen often participates in

    
     stacking interactions with aromatic residues in the transporter pore.
    
Mechanistic Pathway

The following diagram illustrates how quinoline inhibitors block the ATP-dependent efflux of substrates (e.g., Chemotherapeutics or Bilirubin) across the canalicular membrane.

MRP2_Mechanism ATP ATP MRP2_Open MRP2 Transporter (Inward Facing) ATP->MRP2_Open Binding induces conformational change ADP ADP + Pi Substrate_In Substrate (Intracellular) (e.g., Bilirubin-Glucuronide) Substrate_In->MRP2_Open Binds to pocket Substrate_Out Substrate (Bile/Lumen) MRP2_Closed MRP2 Transporter (Outward Facing) MRP2_Open->MRP2_Closed ATP Hydrolysis MRP2_Closed->ADP MRP2_Closed->Substrate_Out Efflux Quinoline Quinoline Inhibitor (e.g., MK-571, Cmpd 6d) Quinoline->MRP2_Open Competitive Binding (Blocks Substrate) Quinoline->MRP2_Closed Locks Conformation (Non-Competitive)

Figure 1: Mechanism of MRP2 inhibition. Quinolines primarily act by competitively occupying the substrate binding pocket (MET595/598) or locking the transporter in a non-functional conformation.

Experimental Protocol: Vesicular Transport Assay

The Vesicular Transport Assay is the industry standard for validating MRP2 inhibition because it isolates the transporter function from cytosolic metabolism (unlike Caco-2 assays).

Protocol: Inside-Out Membrane Vesicle Inhibition

Objective: Determine the


 of a quinoline derivative against MRP2-mediated transport of Estradiol-17

-glucuronide (

) or CDCF.
Materials:
  • Vesicles: Sf9 or HEK293 membrane vesicles overexpressing human MRP2 (Control: Mock-transfected vesicles).

  • Probe Substrate:

    
    -Estradiol-17
    
    
    
    -glucuronide (
    
    
    ) or CDCF (
    
    
    ).
  • Reaction Buffer: 50 mM Tris-HCl, 250 mM Sucrose, 10 mM

    
    , pH 7.4.
    
  • Energy Source: 4 mM ATP (Active) vs. 4 mM AMP (Passive Control).

Workflow Diagram

Vesicular_Assay Prep 1. Preparation Thaw Vesicles (Sf9-MRP2) Pre-warm Buffer to 37°C Mix 2. Reaction Setup Well A: Vesicles + Substrate + ATP + Inhibitor Well B: Vesicles + Substrate + AMP + Inhibitor Prep->Mix Incubate 3. Incubation 5-10 mins @ 37°C (Linear phase) Mix->Incubate Stop 4. Termination Add Ice-cold Stop Buffer Rapid Filtration (Glass Fiber) Incubate->Stop Measure 5. Detection Liquid Scintillation Counting or Fluorescence Plate Reader Stop->Measure Calc 6. Analysis Net Transport = (ATP - AMP) Calc % Inhibition vs Control Measure->Calc

Figure 2: Step-by-step workflow for the high-throughput vesicular transport inhibition assay.

Step-by-Step Procedure:
  • Preparation: Thaw MRP2-expressing vesicles and dilute to 50

    
    /well.
    
  • Dosing: Prepare serial dilutions of the Quinoline test compound (e.g., 0.1

    
     to 100 
    
    
    
    ) in DMSO (Final DMSO < 1%).
  • Reaction Start:

    • Add

      
       of inhibitor solution.
      
    • Add

      
       of substrate mix (
      
      
      
      ).
    • Initiate with

      
       of Mg-ATP  (4 mM final) or Mg-AMP  (background control).
      
  • Incubation: Incubate at 37°C for 5 minutes (Must be within the linear range; MK-571 acts rapidly).

  • Termination: Stop reaction immediately by adding 200

    
     ice-cold washing buffer.
    
  • Filtration: Transfer to a 96-well glass fiber filter plate (pre-soaked in 1% BSA) and vacuum filter. Wash 5x with cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity.

  • Calculation:

    
    
    
    
    

References

  • Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance.[1] Biochemical and Biophysical Research Communications.

  • Gharehaghaji, M., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.[2][3] Iranian Journal of Basic Medical Sciences.

  • Myint, K., et al. (2025). Evaluation of potential substrates and inhibitors of MRP2 transporter. Journal of King Saud University - Science.

  • Wissel, G., et al. (2017). A Structure-Activity Relationship Study of ABCC2 Inhibitors. Bioorganic & Medicinal Chemistry.

  • Vezmar, M., & Georges, E. (1998). Reversal of MRP-mediated doxorubicin resistance with quinoline-based drugs. Biochemical Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling of Methyl Quinoline-8-Carboxylate: Personal Protective Equipment (PPE) and Disposal

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like Methyl Quinoline-8-Carboxylate de...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like Methyl Quinoline-8-Carboxylate demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Risks: A Data-Driven Approach to PPE Selection

The selection of appropriate PPE is the first line of defense against chemical exposure. It is a critical component of a multi-layered safety strategy that also includes engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][3][4]
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which can lead to irritation.[5][6] Regular glove changes are crucial to prevent permeation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[1][3][4]

Operational Plan: From Preparation to Disposal

A seamless and safe workflow is essential when handling chemicals. This step-by-step guide will walk you through the process, from initial preparation to the final disposal of waste.

Experimental Workflow and PPE Integration

experimental_workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Lab Coat, Goggles) prep_chem Weigh/Measure Methyl Quinoline-8-Carboxylate in Fume Hood prep_ppe->prep_chem handling Perform Experimental Procedure (e.g., reaction setup, monitoring) prep_chem->handling Transfer to Reaction decontaminate Decontaminate Glassware and Work Area handling->decontaminate Post-Reaction dispose_chem Dispose of Chemical Waste (See Disposal Plan) decontaminate->dispose_chem doff_ppe Doff PPE (Gloves First) dispose_chem->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A typical laboratory workflow for handling Methyl Quinoline-8-Carboxylate, integrating PPE donning and doffing, and waste disposal.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye Protection: Put on your chemical safety goggles. If a significant splash risk exists, use a face shield in addition to goggles.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

The order of removal is critical to prevent self-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, peel off the first glove from the cuff, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves immediately in the designated waste container.

  • Goggles/Face Shield: Remove eye and face protection from the back of your head.

  • Lab Coat: Remove your lab coat, turning the sleeves inside out as you do. Hang it in its designated storage area or dispose of it if it is contaminated.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible research.

Waste Segregation and Disposal

disposal_plan cluster_waste_streams Waste Segregation source Waste Generation (Contaminated PPE, excess reagent, reaction mixture) solid_waste Solid Waste (Contaminated Gloves, Paper Towels) source->solid_waste liquid_waste Liquid Waste (Excess Reagent, Reaction Quench) source->liquid_waste disposal_solid Designated Solid Chemical Waste Container solid_waste->disposal_solid disposal_liquid Designated Liquid Chemical Waste Container (Halogenated or Non-halogenated) liquid_waste->disposal_liquid final_disposal Licensed Waste Disposal Service disposal_solid->final_disposal disposal_liquid->final_disposal

Caption: A clear plan for the segregation and disposal of waste generated during the handling of Methyl Quinoline-8-Carboxylate.

Disposal Procedures:

  • Chemical Waste: All excess Methyl Quinoline-8-Carboxylate and any solutions containing it must be disposed of as chemical waste.[1][4] Do not pour it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable lab coats, must be placed in a designated solid chemical waste container.

  • Labeling: All waste containers must be clearly labeled with the contents.

  • Collection: Follow your institution's guidelines for the collection of chemical waste by a licensed disposal service.

By adhering to these protocols, you contribute to a culture of safety and excellence in the laboratory. This guide serves as a foundational resource, and it is essential to supplement it with your institution's specific safety policies and procedures.

References

  • Alfa Aesar. (2009, September 26). Safety Data Sheet for 8-Methylquinoline. Retrieved from [Link]

  • Penta. (2025, May 13). Safety Data Sheet for Quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Quinoline. Retrieved from [Link]

  • emp BIOTECH. (n.d.). Safety Data Sheet for Ferrocene carboxylic acid NHS ester. Retrieved from [Link]

  • CDMS.net. (2018, March 1). Material Safety Data Sheet for PP-2525 Herbicide. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, July 21). Safety Data Sheet for 8-Methylquinoline. Retrieved from [Link]

Sources

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